Ac-FEID-CMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H37ClN4O9 |
|---|---|
Poids moléculaire |
597.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H37ClN4O9/c1-4-15(2)24(27(41)31-19(13-23(37)38)21(34)14-28)32-25(39)18(10-11-22(35)36)30-26(40)20(29-16(3)33)12-17-8-6-5-7-9-17/h5-9,15,18-20,24H,4,10-14H2,1-3H3,(H,29,33)(H,30,40)(H,31,41)(H,32,39)(H,35,36)(H,37,38)/t15-,18-,19-,20-,24-/m0/s1 |
Clé InChI |
JPDFRCNZHKSDKD-UPQTWPTJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Ac-FEID-CMK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for the tetrapeptide chloromethylketone, Ac-FEID-CMK. Initial research indicates that the intended compound of interest is likely Ac-FLTD-CMK, a potent and specific inhibitor of inflammatory caspases. This document will proceed under the assumption that "this compound" is a typographical error for "Ac-FLTD-CMK" and will detail the latter's function, experimental validation, and role in cellular signaling pathways. Ac-FLTD-CMK is a synthetic peptide derived from the cleavage site of Gasdermin D (GSDMD), a key protein in the pyroptosis cell death pathway. It functions by irreversibly binding to the active site of specific inflammatory caspases, thereby blocking their proteolytic activity. This inhibition prevents the cleavage of GSDMD and the maturation of pro-inflammatory cytokines, positioning Ac-FLTD-CMK as a valuable tool for studying inflammatory processes and as a potential therapeutic agent.
Mechanism of Action
Ac-FLTD-CMK, or N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone, is a specific inhibitor of inflammatory caspases.[1][2][3] Its mechanism of action is centered on the irreversible covalent modification of the catalytic cysteine residue within the active site of these proteases. The aspartate residue in the P1 position of the peptide sequence mimics the natural substrate recognition site for these caspases. Upon binding, the chloromethylketone (CMK) group forms a thioether bond with the active site cysteine, leading to the inactivation of the enzyme.
This targeted inhibition has significant downstream effects, primarily the suppression of pyroptosis, a pro-inflammatory form of programmed cell death.[3] By inhibiting inflammatory caspases, Ac-FLTD-CMK prevents the cleavage of Gasdermin D (GSDMD).[2][3] GSDMD cleavage is a critical step in pyroptosis, as the N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[4]
Furthermore, Ac-FLTD-CMK has been shown to reduce the release of interleukin-1β (IL-1β) following the activation of the NLRP3 inflammasome in macrophages.[1][3] This demonstrates its ability to interfere with key inflammatory signaling pathways. Importantly, Ac-FLTD-CMK is highly specific for inflammatory caspases and does not target apoptotic caspases such as caspase-3, making it a precise tool for dissecting these distinct cell death pathways.[1][3]
Signaling Pathway of Ac-FLTD-CMK Inhibition
Caption: Ac-FLTD-CMK inhibits Caspase-1, blocking pyroptosis.
Quantitative Data
The inhibitory activity of Ac-FLTD-CMK has been quantified against several inflammatory caspases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Caspase | IC50 Value | Reference |
| Caspase-1 | 46.7 nM | [1][2] |
| Caspase-4 | 1.49 µM | [1][2] |
| Caspase-5 | 329 nM | [1][2] |
| Caspase-11 | Inhibition demonstrated, but IC50 not specified | [1] |
| Caspase-3 | Not an effective inhibitor | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ac-FLTD-CMK.
In Vitro Caspase Activity Assay
This assay is used to determine the IC50 values of Ac-FLTD-CMK against specific caspases.
Protocol:
-
Recombinant active caspases (e.g., Caspase-1, -4, -5) are diluted to a final concentration in an assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).
-
Ac-FLTD-CMK is serially diluted to various concentrations.
-
The enzyme and inhibitor are pre-incubated for a specified time (e.g., 30 minutes) at room temperature.
-
A fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1) is added to initiate the reaction.
-
The fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
GSDMD Cleavage Assay
This assay visually confirms the ability of Ac-FLTD-CMK to inhibit the cleavage of its physiological substrate, GSDMD.
Protocol:
-
Recombinant human GSDMD (hGSDMD) is incubated with an active inflammatory caspase (e.g., Caspase-1, -4, or -5).[3]
-
The reaction is carried out in the presence or absence of Ac-FLTD-CMK (e.g., at a concentration of 10 µM).[3]
-
The reaction mixture is incubated for a specified time (e.g., 1-2 hours) at 37°C.
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-GSDMD antibody to visualize the full-length and cleaved fragments of GSDMD. A reduction in the cleaved fragment in the presence of Ac-FLTD-CMK indicates inhibitory activity.
Macrophage Pyroptosis and IL-1β Release Assay
This cell-based assay assesses the efficacy of Ac-FLTD-CMK in a more physiologically relevant context.
Protocol:
-
Bone marrow-derived macrophages (BMDMs) are plated in 96-well plates.[2]
-
The cells are primed with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for 4 hours to upregulate the expression of inflammasome components.[2][3]
-
The cells are then treated with Ac-FLTD-CMK (e.g., at 10 µM) for 30 minutes prior to inflammasome activation.[3]
-
The NLRP3 inflammasome is activated using an agonist such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM).[2][3]
-
Cell death (pyroptosis) is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant using a commercially available kit.[3]
-
The concentration of mature IL-1β in the supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).[3]
Experimental Workflow for Assessing Ac-FLTD-CMK Activity
Caption: Workflow for evaluating Ac-FLTD-CMK's inhibitory effects.
Conclusion
Ac-FLTD-CMK is a highly specific and potent inhibitor of inflammatory caspases. Its mechanism of action, involving the irreversible covalent modification of the caspase active site, effectively blocks the downstream events of GSDMD cleavage and pro-inflammatory cytokine maturation. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and similar compounds. The specificity of Ac-FLTD-CMK for inflammatory caspases makes it an invaluable tool for researchers in the fields of immunology, cell biology, and drug development, enabling the precise dissection of inflammatory and cell death pathways.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Ac-FEID-CMK and Gasdermin E-Derived Peptide Inhibitors: A Technical Guide to Target and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ac-FEID-CMK and related peptide inhibitors derived from Gasdermin E (GSDME), focusing on their molecular targets, specificity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in the fields of cell death, inflammation, and therapeutic development.
Introduction: Targeting Pyroptosis through Gasdermin E
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. It plays a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. A key family of proteins responsible for executing pyroptosis is the gasdermin family. Gasdermin E (GSDME), also known as DFNA5, has been identified as a crucial mediator of pyroptosis downstream of caspase-3 activation.[1]
Upon activation by various stimuli, caspase-3 cleaves GSDME at a specific recognition site. This cleavage event liberates the N-terminal domain of GSDME, which then oligomerizes and forms pores in the plasma membrane, leading to pyroptotic cell death.[1] Given the central role of the caspase-3/GSDME axis in pyroptosis, the development of specific inhibitors targeting this pathway is of significant therapeutic interest.
Peptide inhibitors designed based on the cleavage sites of caspases on their substrates have emerged as a promising strategy. These inhibitors can competitively block the active site of the caspase, thereby preventing the cleavage of their target proteins and the subsequent downstream events.
This compound: A Zebrafish-Specific GSDMEb-Derived Inhibitor
This compound is a peptide inhibitor derived from the zebrafish Gasdermin Eb (GSDMEb).[2] It has been shown to be a potent inhibitor of pyroptosis in zebrafish models of septic shock, where it can attenuate mortality and acute kidney injury (AKI).[2] The primary mechanism of this compound is the suppression of the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[2]
Due to its specificity for the zebrafish protein, the direct translational relevance of this compound to mammalian systems is limited. However, the principle of designing a substrate-derived peptide inhibitor has been successfully applied to the human and mouse GSDME proteins.
Ac-DMPD-CMK and Ac-DMLD-CMK: Potent Inhibitors of Human and Mouse Caspase-3
To target the caspase-3-mediated cleavage of GSDME in mammals, researchers have developed peptide inhibitors based on the specific cleavage sites in human and mouse GSDME. Caspase-3 recognizes the 267DMPD270 motif in human GSDME and the 267DMLD270 motif in mouse GSDME.[1] Based on these sequences, two potent inhibitors have been synthesized:
-
Ac-DMPD-CMK: For targeting human caspase-3.
-
Ac-DMLD-CMK: For targeting mouse caspase-3.
These inhibitors incorporate the tetrapeptide recognition sequence, an N-terminal acetyl group (Ac) for stability, and a C-terminal chloromethyl ketone (CMK) group. The CMK group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.
Mechanism of Action
Ac-DMPD-CMK and Ac-DMLD-CMK act as competitive inhibitors of caspase-3. They mimic the natural substrate (GSDME) and bind to the active site of caspase-3. The CMK moiety then irreversibly alkylates the catalytic cysteine residue, thereby inactivating the enzyme. This inhibition prevents the cleavage of GSDME and other downstream apoptotic effectors like PARP, effectively blocking both pyroptotic and apoptotic cell death pathways initiated by caspase-3.[1]
Specificity and Potency
Extensive in vitro studies have demonstrated the high specificity and potency of Ac-DMPD-CMK and Ac-DMLD-CMK for caspase-3.[1] Their inhibitory activity has been shown to be significantly greater than the commonly used caspase-3 inhibitor, Z-DEVD-FMK.[1][3] Importantly, these GSDME-derived inhibitors show minimal cross-reactivity with other caspases, such as caspase-4, -8, and -9, at effective concentrations.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the GSDME-derived caspase-3 inhibitors.
| Inhibitor | Target | Organism | IC50 | Kd | Reference |
| Ac-DMPD-CMK | Caspase-3 | Human | 0.5456 µM | 1.62 µM | [1] |
| Ac-DMLD-CMK | Caspase-3 | Mouse | 0.7455 µM | 1.48 µM | [1] |
| Z-DEVD-FMK | Caspase-3 | Human | 1.326 µM | 2.6 µM | [1] |
Signaling Pathways and Experimental Workflows
Caspase-3/GSDME-Mediated Pyroptosis Signaling Pathway
The following diagram illustrates the signaling pathway leading to GSDME-mediated pyroptosis and the point of inhibition by Ac-DMPD/DMLD-CMK.
Caption: Caspase-3/GSDME signaling pathway and inhibition by Ac-DMPD/DMLD-CMK.
Experimental Workflow for Assessing Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of GSDME-derived inhibitors in a cell-based assay.
Caption: Workflow for evaluating GSDME-derived caspase-3 inhibitors.
Detailed Experimental Protocols
In Vitro Caspase-3 Activity Assay
This protocol is for determining the IC50 value of a test inhibitor against recombinant active caspase-3.
Materials:
-
Recombinant active human or mouse caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Test inhibitor (Ac-DMPD-CMK, Ac-DMLD-CMK) dissolved in DMSO
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.
-
Add 25 µL of recombinant active caspase-3 (at a final concentration of ~10 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the caspase-3 substrate (at a final concentration of ~200 µM) to each well to initiate the reaction.
-
Immediately measure the fluorescence (Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Plot the percentage of caspase-3 activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Pyroptosis Inhibition
This protocol assesses the ability of an inhibitor to prevent pyroptosis in a cellular context.
Materials:
-
Cells expressing GSDME (e.g., THP-1 macrophages, HepG2 hepatocytes)
-
Cell culture medium
-
Inducer of pyroptosis (e.g., Lipopolysaccharide (LPS) followed by ATP or nigericin for inflammasome activation, or a chemotherapeutic agent like etoposide (B1684455) to activate caspase-3)
-
Test inhibitor (Ac-DMPD-CMK or Ac-DMLD-CMK) dissolved in DMSO
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for Western blotting
Procedure:
-
Seed the cells in a 96-well plate (for LDH assay) or a larger format plate (for Western blotting) and allow them to adhere overnight.
-
Prime the cells if necessary (e.g., with 200 ng/mL LPS for 4 hours for THP-1 cells).[4]
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 30 minutes.[4]
-
Induce pyroptosis by adding the appropriate stimulus (e.g., 5 mM ATP or 10 µM nigericin).[4]
-
Incubate for the required time to induce cell death (e.g., 1-6 hours).
-
For LDH Assay:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).
-
-
For Western Blot Analysis:
-
Collect both the cell supernatant and the cell pellet.
-
Lyse the cell pellet in an appropriate lysis buffer.
-
Perform SDS-PAGE and Western blotting on both the supernatant and cell lysates.
-
Probe for cleaved caspase-3, cleaved GSDME (N-terminal fragment), and a loading control (e.g., GAPDH).
-
Conclusion
This compound serves as a valuable tool for studying pyroptosis in zebrafish, while the related mammalian inhibitors, Ac-DMPD-CMK and Ac-DMLD-CMK, represent highly potent and specific inhibitors of the caspase-3/GSDME pathway. Their ability to dually block both apoptosis and pyroptosis downstream of caspase-3 activation makes them powerful research tools and promising starting points for the development of therapeutics for diseases driven by excessive cell death and inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these inhibitors in their studies.
References
- 1. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of Ac-FEID-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-FEID-CMK (Acetyl-Phenylalanyl-Glutamyl-Isoleucyl-Aspartyl-chloromethylketone) is a specialized peptide inhibitor primarily utilized in the study of pyroptosis in zebrafish models. It is a potent and specific inhibitor derived from zebrafish Gasdermin Eb (GSDMEb), a key protein in the pyroptotic signaling cascade. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a tetrapeptide composed of Phenylalanine (F), Glutamic Acid (E), Isoleucine (I), and Aspartic Acid (D), with an N-terminal acetyl group and a C-terminal chloromethylketone (CMK) modification. The CMK group allows for irreversible covalent binding to the active site of its target caspases.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Full Name | Acetyl-Phenylalanyl-Glutamyl-Isoleucyl-Aspartyl-chloromethylketone | Deduced |
| Peptide Sequence | Ac-FEID | [1] |
| Molecular Formula | C27H37ClN4O9 | [2] |
| Modification | N-terminal Acetylation, C-terminal Chloromethylketone | Deduced |
| Primary Target | Caspy2 (zebrafish caspase) | [1] |
| Biological Effect | Inhibition of GSDMEb cleavage and pyroptosis | [3][4] |
Note: Quantitative inhibitory data such as IC50 or Ki values for this compound are not currently available in the reviewed literature.
Mechanism of Action
This compound functions as a specific inhibitor of the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[1] In this pathway, bacterial lipopolysaccharide (LPS) is sensed intracellularly, leading to the activation of caspy2. Activated caspy2 then cleaves GSDMEb. The N-terminal fragment of the cleaved GSDMEb translocates to the plasma membrane, forms pores, and induces pyroptotic cell death.
This compound, mimicking the cleavage site on GSDMEb, irreversibly binds to the active site of caspy2, thereby preventing the cleavage of GSDMEb and subsequent pyroptosis.
Experimental Protocols
Detailed, step-by-step experimental protocols for the use of this compound are not extensively published. However, existing studies provide a general framework for its application in zebrafish models.
In Vivo Inhibition of Pyroptosis in Zebrafish Larvae
The primary application of this compound is the in vivo inhibition of pyroptosis to study its effects on disease models such as septic acute kidney injury.[3]
General Workflow:
-
Model Induction: Induce the disease model in zebrafish larvae (e.g., via LPS injection for septic shock).
-
Inhibitor Administration: Administer this compound to the zebrafish larvae. The exact concentration and route of administration (e.g., microinjection, immersion) would need to be optimized for the specific experimental setup.
-
Observation and Analysis: Observe the phenotypic outcomes (e.g., survival rates, kidney injury markers).
-
Biochemical Analysis: Perform assays to confirm the inhibition of the pathway, such as Western blotting for cleaved GSDMEb.
Applications
The known applications of this compound are highly specific to zebrafish research:
-
Septic Acute Kidney Injury (AKI): Administration of this compound has been shown to attenuate mortality and kidney injury in zebrafish models of septic shock, demonstrating the critical role of GSDMEb-mediated pyroptosis in this condition.[3]
-
Ovulation: Studies have used this compound to demonstrate that GSDMEb-mediated pyroptosis is an essential process for ovulation in zebrafish.[4]
Conclusion
This compound is a valuable research tool for investigating the specific role of the caspy2-GSDMEb pyroptosis pathway in zebrafish. Its high specificity makes it ideal for dissecting this signaling cascade in various biological processes and disease models within this organism. For researchers working with zebrafish models of inflammation, sepsis, or reproductive biology, this compound provides a targeted means of inhibiting a key cell death pathway. Further research is required to establish its quantitative inhibitory profile and to develop detailed, standardized experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Ac-FEID-CMK: A Technical Guide to a Specific GSDMEb Inhibitor for Pyroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ac-FEID-CMK, a potent and specific peptide inhibitor of zebrafish Gasdermin Eb (GSDMEb). GSDMEb-mediated pyroptosis, a form of inflammatory programmed cell death, is a critical area of investigation, particularly in the context of sepsis and acute kidney injury. This compound serves as a valuable research tool to dissect the molecular mechanisms of this pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
Pyroptosis is a lytic and inflammatory form of programmed cell death initiated by certain inflammasomes. A key step in this process is the cleavage of gasdermin proteins by inflammatory caspases, leading to the formation of pores in the cell membrane. In zebrafish, a powerful model organism for studying innate immunity and inflammatory diseases, Gasdermin Eb (GSDMEb) has been identified as a key executioner of pyroptosis. Its cleavage by the inflammatory caspase, caspy2 (a zebrafish homolog of mammalian caspase-4/5), triggers cell death.[1][2][3][4]
This compound is a synthetic peptide inhibitor derived from the GSDMEb cleavage site, making it a highly specific tool for studying the caspy2-GSDMEb pyroptosis axis.[1][2] By competitively inhibiting the cleavage of GSDMEb, this compound effectively blocks the downstream events of pyroptosis, including cell lysis and the release of pro-inflammatory cytokines.[1][2] This makes it an invaluable reagent for in vitro and in vivo studies aimed at understanding the role of GSDMEb-mediated pyroptosis in various pathological conditions.
Mechanism of Action
This compound functions as a competitive inhibitor of caspy2, specifically at the cleavage site of GSDMEb. The peptide sequence 'FEID' mimics the recognition motif on GSDMEb that is targeted by activated caspy2. The chloromethylketone (CMK) group is a covalent inhibitor that irreversibly binds to the active site of the caspase.
The proposed mechanism of action is as follows:
-
Activation of Caspy2: In response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, caspy2 becomes activated.[3][4]
-
GSDMEb Cleavage: Activated caspy2 cleaves GSDMEb at a specific site, releasing the N-terminal pore-forming domain (GSDMEb-N) from the autoinhibitory C-terminal domain.
-
Inhibition by this compound: this compound, with its FEID sequence, competitively binds to the active site of caspy2. The CMK moiety then forms a covalent bond with the caspase, effectively inactivating it and preventing the cleavage of GSDMEb.
-
Blockade of Pyroptosis: By preventing the generation of the GSDMEb-N fragment, this compound inhibits the formation of pores in the plasma membrane, thereby blocking pyroptotic cell death.[1][2]
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Effective in vivo concentration | 10 µM (in vivo administration) | Zebrafish larvae | [5] |
| Inhibition of GSDMEb cleavage | Total blockade observed | Zebrafish ovulation model | [5][6] |
| Attenuation of mortality in septic shock | Significant | Zebrafish larvae | [1][2] |
| Reduction of septic acute kidney injury | Significant | Zebrafish larvae | [1][2] |
Experimental Protocols
In Vitro GSDMEb Cleavage Assay
This assay is designed to assess the direct inhibitory effect of this compound on the cleavage of GSDMEb by caspy2.
Materials:
-
Recombinant zebrafish GSDMEb protein
-
Recombinant active zebrafish caspy2
-
This compound
-
Caspase assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-GSDMEb antibody that recognizes the N-terminal fragment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing caspase assay buffer, a fixed concentration of recombinant GSDMEb (e.g., 1 µg), and varying concentrations of this compound (e.g., 0.1 µM to 50 µM).
-
Pre-incubation: Pre-incubate the GSDMEb and this compound mixture at 28°C for 30 minutes to allow the inhibitor to bind to any residual active caspases in the GSDMEb preparation.
-
Initiation of Cleavage: Add a fixed concentration of active recombinant caspy2 (e.g., 100 ng) to initiate the cleavage reaction.
-
Incubation: Incubate the reaction mixture at 28°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GSDMEb antibody that specifically detects the cleaved N-terminal fragment.
-
Develop the blot and quantify the band intensity of the cleaved GSDMEb-N fragment.
-
-
Data Analysis: Determine the concentration of this compound that results in a 50% reduction in the amount of cleaved GSDMEb-N fragment to estimate the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Zebrafish cell line (e.g., ZF4 cells)
-
Lipopolysaccharide (LPS)
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed zebrafish cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Pyroptosis: Induce pyroptosis by treating the cells with a known concentration of LPS.
-
Incubation: Incubate the plate for a time course determined by the specific cell line and LPS concentration (e.g., 4-8 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
In Vivo Zebrafish Model of Septic Acute Kidney Injury
This protocol describes the induction of septic acute kidney injury in zebrafish larvae and the assessment of the protective effects of this compound.[1][2][7][8]
Materials:
-
Wild-type zebrafish larvae (3 days post-fertilization)
-
Lipopolysaccharide (LPS) from Pseudomonas aeruginosa
-
This compound
-
Microinjection apparatus
-
Propidium Iodide (PI) solution
-
Fluorescence microscope
Procedure:
-
LPS Injection: Microinject a lethal dose of LPS into the circulation of zebrafish larvae to induce septic shock.
-
Inhibitor Administration: Co-inject this compound with LPS or administer it via immersion in the embryo medium.
-
Mortality Assessment: Monitor the survival of the larvae over a 48-72 hour period and plot survival curves.
-
Assessment of Kidney Injury (Propidium Iodide Staining):
-
At a specific time point post-injection (e.g., 24 hours), immerse the larvae in a solution containing Propidium Iodide.
-
PI will enter cells with compromised membranes, including damaged renal tubular cells, and stain the nuclei red.
-
Visualize and quantify the PI-positive cells in the kidney region using a fluorescence microscope.
-
-
Data Analysis: Compare the survival rates and the extent of kidney cell death between the LPS-treated group and the group co-treated with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the Graphviz DOT language to visualize the key pathways and workflows described in this guide.
Caption: Caspy2-GSDMEb mediated pyroptosis pathway and its inhibition by this compound.
Caption: Workflow for the in vitro GSDMEb cleavage assay.
Caption: Experimental workflow for the in vivo zebrafish septic acute kidney injury model.
Conclusion
This compound is a specific and effective inhibitor of zebrafish GSDMEb-mediated pyroptosis. Its ability to block the caspy2-GSDMEb axis makes it an indispensable tool for researchers investigating the role of pyroptosis in inflammatory diseases, particularly in the context of sepsis and acute kidney injury, using the zebrafish model system. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to facilitate further research in this critical area of cell death and inflammation. Further studies are warranted to determine the precise quantitative inhibitory constants of this compound and to explore its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyroptosis Mediates Neutrophil Extracellular Trap Formation during Bacterial Infection in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a Zebrafish Sepsis Model for High-Throughput Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A zebrafish model of infection-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ac-FEID-CMK in Pyroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key pathway in pyroptosis is the non-canonical inflammasome pathway, which is activated by the intracellular sensing of lipopolysaccharide (LPS) from Gram-negative bacteria. In mammals, this pathway is mediated by caspase-4 and caspase-5 (caspase-11 in mice), which, upon activation, cleave Gasdermin D (GSDMD) to induce pore formation in the cell membrane and subsequent pyroptotic cell death.
In pyroptosis research, particularly in the context of non-mammalian models like zebrafish (Danio rerio), specific inhibitors are invaluable tools for dissecting these complex signaling cascades. Ac-FEID-CMK is a potent, zebrafish-specific peptide inhibitor derived from Gasdermin Eb (GSDMEb). It serves as a crucial tool for investigating the non-canonical inflammasome pathway in zebrafish, which is mediated by caspy2, a functional analog of mammalian caspase-1. This compound has been demonstrated to attenuate mortality and kidney injury in zebrafish models of septic shock, highlighting its utility in studying the mechanisms of pyroptosis and its pathological consequences.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the cleavage site of zebrafish GSDMEb.[2] In the zebrafish non-canonical pyroptosis pathway, intracellular LPS is sensed by caspy2, leading to its activation. Activated caspy2 then cleaves GSDMEb. This cleavage releases the N-terminal domain of GSDMEb, which oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell lysis and the release of inflammatory contents.[1]
This compound, by mimicking the GSDMEb cleavage site, is thought to bind to the active site of caspy2, thereby preventing the cleavage of endogenous GSDMEb. This inhibition blocks the downstream events of pore formation and pyroptotic cell death. Its specificity for the zebrafish pathway makes it an excellent tool for studying pyroptosis in this model organism without the confounding effects that might arise from using broader-spectrum caspase inhibitors.
Quantitative Data
While specific IC50 values and detailed dose-response curves for this compound are not extensively documented in publicly available literature, its biological effects have been qualitatively and semi-quantitatively assessed in zebrafish models. For comparative purposes, data for the related GSDMD-derived inhibitor, Ac-FLTD-CMK, which targets mammalian and murine inflammatory caspases, are included.
Table 1: Inhibitor Specificity and Efficacy
| Inhibitor | Target(s) | Organism | IC50 Values | Reference(s) |
| This compound | Caspy2 (inferred), GSDMEb cleavage | Zebrafish | Not reported | [1] |
| Ac-FLTD-CMK | Caspase-1 | Human | 46.7 nM | [3][4] |
| Caspase-4 | Human | 1.49 µM | [3][4] | |
| Caspase-5 | Human | 329 nM | [3][4] | |
| Caspase-11 | Murine | Not specified | [3][4] |
Table 2: In Vivo Effects of this compound in Zebrafish Models of Sepsis
| Experimental Model | Treatment | Observed Effects | Reference(s) |
| LPS-induced septic shock | This compound | Attenuated mortality | [1] |
| Reduced septic acute kidney injury (AKI) | [1] | ||
| hCG-induced ovulation | This compound | Significantly blocked ovulation | [5] |
| Completely blocked GSDMEb cleavage | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on pyroptosis in zebrafish models.
Zebrafish Model of LPS-Induced Sepsis and this compound Treatment
Objective: To induce sepsis in zebrafish larvae and assess the protective effects of this compound.
Materials:
-
Zebrafish larvae (3 days post-fertilization, dpf)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microinjection setup
-
Incubator at 28.5°C
Protocol:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in PBS) and this compound (concentration to be determined based on preliminary studies) in a suitable vehicle (e.g., DMSO, then diluted in PBS).
-
Anesthetize 3-dpf zebrafish larvae.
-
For the treatment group, inject a specific dose of this compound into the yolk sac of the larvae. The control group should be injected with the vehicle.
-
One hour post-inhibitor treatment, inject a lethal dose of LPS (e.g., 0.5 mg/mL) into the yolk sac to induce sepsis. A control group should be injected with PBS.
-
Monitor the larvae for mortality over a period of 96 hours.
-
Assess for phenotypes of sepsis, such as edema and tissue damage, at various time points.
In Vivo Pyroptosis Detection using Propidium Iodide (PI) Staining
Objective: To visualize pyroptotic cells in live zebrafish larvae treated with this compound.
Materials:
-
Zebrafish larvae (control and treated as described in Protocol 1)
-
Propidium iodide (PI) solution (e.g., 10 µg/mL in egg water)
-
Egg water
-
Confocal microscope
Protocol:
-
Following LPS challenge, transfer both this compound-treated and control larvae into the PI solution.
-
Incubate the larvae in the PI solution for 2 hours at 28.5°C in the dark.
-
After incubation, wash the larvae with fresh egg water for 30 minutes to remove excess PI.
-
Anesthetize the larvae and mount them on a glass-bottom dish.
-
Visualize and capture images of PI-positive (pyroptotic) cells using a confocal microscope.
Assessment of Renal Tubular Damage
Objective: To evaluate the extent of kidney injury in septic zebrafish larvae and the protective effect of this compound.
Materials:
-
Zebrafish larvae (control and treated)
-
Paraformaldehyde (PFA) 4% in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Protocol:
-
At a designated time point post-LPS injection, euthanize the larvae.
-
Fix the larvae in 4% PFA overnight at 4°C.
-
Cryoprotect the fixed larvae by incubating them in 15% sucrose for 4 hours, followed by 30% sucrose overnight at 4°C.
-
Embed the larvae in OCT compound and freeze them.
-
Cut thin sections (e.g., 10 µm) using a cryostat and mount them on slides.
-
Perform H&E staining to visualize the morphology of the renal tubules.
-
Examine the sections under a microscope to assess for signs of acute tubular necrosis, such as tubular dilation, epithelial cell flattening, and the presence of cellular debris.
Western Blot for GSDMEb Cleavage
Objective: To determine if this compound inhibits the cleavage of GSDMEb in response to a pyroptotic stimulus.
Materials:
-
Zebrafish larvae or a relevant zebrafish cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against zebrafish GSDMEb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Homogenize zebrafish larvae or lyse cells from control and treated groups in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMEb antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and analyze the bands corresponding to full-length GSDMEb and its cleaved N-terminal fragment.
Signaling Pathways and Experimental Workflows
Zebrafish Non-Canonical Pyroptosis Pathway
The following diagram illustrates the caspy2-mediated non-canonical pyroptosis pathway in zebrafish and the point of inhibition by this compound.
References
- 1. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zebrafish Models of Kidney Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A zebrafish model of infection-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ac-FEID-CMK in the Noncanonical Inflammasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The noncanonical inflammasome pathway is a critical component of the innate immune system, responsible for detecting intracellular lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory response termed pyroptosis. This pathway is mediated by caspase-11 in mice and its human orthologs, caspases-4 and -5. Activation of these caspases leads to the cleavage of Gasdermin D (GSDMD), forming pores in the plasma membrane and resulting in cell death and the release of pro-inflammatory cytokines. Given its central role in sepsis and other inflammatory diseases, the noncanonical inflammasome is a key target for therapeutic intervention. This technical guide provides an in-depth overview of the noncanonical inflammasome pathway and the utility of the specific inflammatory caspase inhibitor, Ac-FLTD-CMK (N-acetyl-L-phenylalanyl-L-leucyl-L-threonyl-L-aspartic acid 1-(chloromethyl)ketone), as a tool to probe its function. While the user initially inquired about Ac-FEID-CMK, the predominant and relevant inhibitor for the mammalian noncanonical inflammasome pathway discussed in the literature is Ac-FLTD-CMK. This compound has been described as a zebrafish-specific GSDMEb-derived peptide inhibitor.[1] This guide will focus on Ac-FLTD-CMK.
The Noncanonical Inflammasome Signaling Pathway
The noncanonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of pro-caspase-11 (or pro-caspase-4/5 in humans).[2] This binding event triggers the oligomerization and auto-activation of caspase-11.[3] Activated caspase-11 then cleaves GSDMD at a specific linker region.[4] This cleavage releases the N-terminal fragment of GSDMD (GSDMD-NT), which oligomerizes and inserts into the plasma membrane to form pores.[3] These pores disrupt the ionic gradient of the cell, leading to cell swelling, lysis (pyroptosis), and the release of cellular contents, including pro-inflammatory cytokines like IL-1β and IL-18.[2][3] The potassium efflux resulting from GSDMD pore formation can also secondarily activate the NLRP3 canonical inflammasome, leading to caspase-1 activation and maturation of pro-IL-1β and pro-IL-18.[5]
Ac-FLTD-CMK: A Specific Inhibitor of Inflammatory Caspases
Ac-FLTD-CMK is a synthetic peptide inhibitor derived from the cleavage site of GSDMD.[6] It acts as a specific and potent inhibitor of inflammatory caspases, including caspase-1, caspase-4, caspase-5, and caspase-11, while showing no significant activity against apoptotic caspases like caspase-3.[4][7][8] This specificity makes it an invaluable tool for dissecting the role of the noncanonical inflammasome pathway in various experimental models.
Quantitative Data on Ac-FLTD-CMK Inhibition
The inhibitory activity of Ac-FLTD-CMK has been quantified against several inflammatory caspases. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Caspase Target | IC50 Value | Reference(s) |
| Human Caspase-1 | 46.7 nM | [4][7] |
| Human Caspase-4 | 1.49 µM | [4][7] |
| Human Caspase-5 | 329 nM (0.329 µM) | [4][7] |
| Murine Caspase-11 | Effective at 10 µM | [9] |
Experimental Protocols
Investigating the noncanonical inflammasome pathway and the effects of inhibitors like Ac-FLTD-CMK involves a series of well-defined experimental procedures.
Experimental Workflow
A typical experimental workflow to study the effect of Ac-FLTD-CMK on the noncanonical inflammasome pathway is as follows:
Detailed Methodologies
3.2.1. Induction of Noncanonical Inflammasome Activation via LPS Transfection
This protocol is adapted for murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages.
-
Cell Seeding:
-
For BMDMs: Seed 1 x 10^6 cells per well in a 12-well plate.
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Then, seed 1 x 10^6 differentiated macrophages per well.
-
-
Priming: Prime the cells with a Toll-like receptor (TLR) agonist to upregulate the expression of inflammasome components. For example, treat cells with 1 µg/mL Pam3CSK4 for 4 hours.[10]
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of Ac-FLTD-CMK (e.g., 10 µM) or a vehicle control (DMSO) for 30-60 minutes.[10]
-
LPS Transfection:
-
Prepare a solution of LPS (from E. coli O111:B4) at a final concentration of 1-2.5 µg/mL in Opti-MEM.[10]
-
Use a transfection reagent such as Lipofectamine 2000 or FuGENE HD according to the manufacturer's instructions to deliver the LPS into the cytoplasm.
-
Incubate the cells with the LPS-transfection reagent complex for 4-16 hours.[10][11]
-
3.2.2. Assessment of Pyroptosis by Lactate (B86563) Dehydrogenase (LDH) Assay
LDH is a cytosolic enzyme that is released into the cell culture supernatant upon plasma membrane rupture during pyroptosis.[12][13][14]
-
Sample Collection: After the LPS transfection period, centrifuge the cell culture plates at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant.
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture provided in the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).
3.2.3. Quantification of IL-1β Release by ELISA
The release of mature IL-1β is a key indicator of inflammasome activation.[15]
-
Sample Collection: Use the same cell culture supernatants collected for the LDH assay.
-
ELISA Procedure:
-
Use a commercially available IL-1β ELISA kit (human or mouse, as appropriate).
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Determine the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
3.2.4. Detection of GSDMD and Caspase-11 Cleavage by Western Blot
Western blotting allows for the direct visualization of the cleavage of pro-caspase-11 and GSDMD into their active fragments.
-
Sample Preparation:
-
Supernatant: Precipitate proteins from the cell culture supernatant using methods like trichloroacetic acid (TCA) precipitation to concentrate secreted proteins, including cleaved caspase-11.
-
Cell Lysate: Lyse the remaining adherent cells with RIPA buffer containing protease inhibitors.
-
-
SDS-PAGE and Transfer:
-
Quantify the protein concentration in the cell lysates.
-
Separate equal amounts of protein from the lysates and the precipitated supernatants on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an appropriate substrate and imaging system.
-
Conclusion
The noncanonical inflammasome pathway represents a critical host defense mechanism against Gram-negative bacteria and a key driver of inflammatory diseases. The specific inhibitor Ac-FLTD-CMK is an essential tool for researchers to investigate the intricate molecular events of this pathway. The experimental protocols detailed in this guide provide a framework for studying noncanonical inflammasome activation and the efficacy of potential therapeutic inhibitors. A thorough understanding of these techniques is paramount for advancing our knowledge in immunology and for the development of novel treatments for conditions driven by excessive inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-FLTD-CMK | Caspases | Tocris Bioscience [tocris.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Ac-FLTD-CMK | Benchchem [benchchem.com]
- 11. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Double-Edged Sword Effect of Pyroptosis: The Role of Caspase-1/-4/-5/-11 in Different Levels of Apical Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ac-FEID-CMK in Zebrafish Models of Sepsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Ac-FEID-CMK, a specific pyroptosis inhibitor, in zebrafish models of sepsis. Sepsis remains a leading cause of death worldwide, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction.[1][2][3] The zebrafish has emerged as a powerful in vivo model for sepsis research due to its genetic tractability, optical transparency, and suitability for high-throughput screening, offering valuable insights into disease pathophysiology and therapeutic interventions.[2][4] The larval immune system of zebrafish shares remarkable similarities with that of human neonates, making it a particularly relevant model for studying sepsis.[5]
The Role of Pyroptosis in Sepsis
A critical mechanism contributing to the pathology of sepsis is pyroptosis, a highly inflammatory form of programmed cell death. In zebrafish, the pathway is primarily mediated by caspase-b (caspy2) and Gasdermin Eb (GSDMEb).[6][7] Upon sensing bacterial lipopolysaccharide (LPS), caspy2 is activated and proceeds to cleave GSDMEb.[6][8] This cleavage releases the N-terminal domain of GSDMEb, which then forms pores in the cell membrane.[6][9] The formation of these pores disrupts cellular homeostasis, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18, amplifying the inflammatory cascade that can result in tissue damage and organ failure, such as septic acute kidney injury (AKI).[6][10]
This compound: A Targeted Inhibitor of Zebrafish Pyroptosis
This compound is a zebrafish-specific, GSDMEb-derived peptide inhibitor.[6] It is designed to competitively block the cleavage site on GSDMEb, thereby preventing its activation by caspy2.[11] By inhibiting GSDMEb-mediated pyroptosis, this compound has been shown to attenuate mortality and reduce the severity of septic AKI in zebrafish models, highlighting its potential as a therapeutic agent for sepsis.[6]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies investigating the effects of this compound and related pyroptosis pathway components in zebrafish sepsis models.
Table 1: Survival and Phenotypic Outcomes in LPS-Induced Sepsis Model
| Treatment Group | LPS Concentration | Survival Rate (%) | Phenotype Observed | Reference |
| Control | 0 µg/mL | ~100% | Normal development | [12] |
| LPS | 75 µg/mL | 60% | Pericardial swelling, some tail fin edema | [12] |
| LPS | 100 µg/mL | 7% | High mortality, severe tail fin edema, tissue damage | [12] |
| LPS + this compound | Lethal LPS dose | Significantly increased | Attenuated mortality and septic AKI | [6] |
Table 2: Molecular and Cellular Markers of Sepsis and Pyroptosis
| Model | Marker | Observation in Sepsis | Effect of Pyroptosis Inhibition (e.g., this compound) | Reference |
| LPS-induced Zebrafish | Propidium (B1200493) Iodide Staining | Increased in renal tubules, indicating cell death | Reduced staining, indicating less pyroptosis | [6] |
| Bacterial Infection (E. tarda) | il1b mRNA expression | Significantly increased | Not specified, but pathway inhibition reduces inflammation | [13] |
| Bacterial Infection (E. tarda) | tnfa mRNA expression | Significantly increased | Not specified, but pathway inhibition reduces inflammation | [13] |
| CLP Mouse Model | Serum IL-1β, IL-18, TNF-α, IL-6 | Significantly increased | Significantly decreased with caspase-1 inhibitor (Ac-YVAD-CMK) | [14][15] |
| CLP Mouse Model | Renal Tissue Caspase-1, NLRP-1 | Significantly increased | Significantly decreased with caspase-1 inhibitor (Ac-YVAD-CMK) | [14][15] |
| CLP Mouse Model* | Renal Tissue GSDMD | Significantly increased | Significantly decreased with caspase-1 inhibitor (Ac-YVAD-CMK) | [14][15] |
*Note: Data from mouse models using a related caspase-1 inhibitor (Ac-YVAD-CMK) is included to provide broader context on the effects of inhibiting pyroptosis in sepsis-induced organ injury.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline key experimental protocols for investigating this compound in zebrafish sepsis models.
Zebrafish Husbandry
-
Strain: Wild-type (e.g., AB strain) or transgenic lines (e.g., Tg(mpx:GFP) for visualizing neutrophils) are commonly used.
-
Maintenance: Adult zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).
-
Embryo Collection: Embryos are collected after natural spawning and raised in embryo media at 28.5°C.
Sepsis Induction in Zebrafish Larvae (3 days post-fertilization - dpf)
Method 1: LPS Immersion (Endotoxemia Model) [12][16]
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli O111:B4 or P. aeruginosa in embryo media.
-
At 3 dpf, place zebrafish larvae into multi-well plates (e.g., 24-well plate with 10-15 larvae per well) in a total volume of 1-2 mL of embryo media.
-
Add LPS to achieve final concentrations ranging from 25 to 200 µg/mL. A dose of 100 µg/mL is often used to induce significant mortality and pathology.[12]
-
Incubate larvae at 28.5°C for the desired duration (e.g., 2 to 24 hours).
-
Control larvae are exposed to embryo media alone.
Method 2: Bacterial Microinjection (Infection Model) [5][17][18]
-
Culture pathogenic bacteria (e.g., Edwardsiella tarda, Pseudomonas aeruginosa) to the desired optical density.
-
Prepare a bacterial suspension of a known concentration (e.g., 300 colony-forming units (CFU)/nL).
-
At 3 dpf, anesthetize larvae using tricaine (B183219) (MS-222).
-
Using a microinjection apparatus, inject 1 nL of the bacterial suspension into the circulation via the caudal vein or into a specific site like the otic vesicle.[7][18]
-
Transfer injected larvae to fresh embryo media for recovery and subsequent observation.
Administration of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in embryo media.
-
Co-incubation: For LPS immersion models, this compound can be added to the embryo media simultaneously with the LPS.[6]
-
Microinjection: For both LPS and bacterial infection models, this compound can be administered via microinjection at a specified time point relative to the septic insult.
Assessment of Experimental Outcomes
-
Mortality and Phenotype Analysis: Monitor larvae at regular intervals (e.g., every 2-6 hours) for 24-48 hours. Record mortality rates and score phenotypes such as pericardial and tail fin edema.[12]
-
Vascular Leakage Assay: Anesthetize larvae and inject a fluorescent dye (e.g., FITC-dextran) into the circulation. Image the larvae over time to quantify the extravasation of the dye from the vasculature into the surrounding tissue.[12]
-
Reactive Oxygen Species (ROS) Production: Incubate live larvae with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Image and quantify fluorescence intensity, particularly in areas of inflammation.[12]
-
Immune Cell Migration: In transgenic lines like Tg(mpx:GFP), visualize and quantify the migration of neutrophils to the site of injury or infection using fluorescence microscopy.[12]
-
Quantitative PCR (qPCR): Extract total RNA from pools of larvae (e.g., 10-20 larvae per group) at specific time points post-infection. Synthesize cDNA and perform qPCR to measure the relative expression levels of key inflammatory cytokine genes (e.g., il1b, tnfa).[13][17]
-
In Vivo Pyroptosis Staining: To visualize pyroptotic cells, incubate live larvae with propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes. Image larvae using fluorescence microscopy to detect PI-positive cells, particularly in target organs like the kidney.[6]
-
Bacterial Load Quantification: At various time points post-infection, euthanize a group of larvae, homogenize them in PBS with Triton X-100, and plate serial dilutions on selective agar (B569324) to count colony-forming units (CFUs).[18]
Visualizations: Pathways and Workflows
Pyroptosis Signaling Pathway in Zebrafish Sepsis
References
- 1. [PDF] Development of a Zebrafish Sepsis Model for High-Throughput Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. Exploiting the Zebrafish Model for Sepsis Research: Insights into Pathophysiology and Therapeutic Potentials | Scilit [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Zebrafish larvae as experimental model to expedite the search for new biomarkers and treatments for neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroptosis Mediates Neutrophil Extracellular Trap Formation during Bacterial Infection in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The zebrafish NLRP3 inflammasome has functional roles in ASC-dependent interleukin-1β maturation and gasdermin E–mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Zebrafish Sepsis Model for High-Throughput Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A zebrafish model of infection-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Exploiting the Zebrafish Model for Sepsis Research: Insights into Pathophysiology and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A zebrafish model of infection-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Ac-FEID-CMK: A Technical Guide for Investigating Caspase-3/GSDME-Mediated Pyroptosis in Septic Acute Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis-associated acute kidney injury (SA-AKI) is a critical contributor to morbidity and mortality in intensive care units, with a complex pathophysiology involving overwhelming inflammation and programmed cell death.[1][2][3] A growing body of evidence implicates pyroptosis, a highly inflammatory form of regulated cell death, as a key driver of kidney damage in sepsis.[4][5][6] One emerging pathway of interest is the Caspase-3/Gasdermin E (GSDME) axis. In this pathway, activated caspase-3, a key executioner of apoptosis, cleaves GSDME.[7][8][9] This cleavage unleashes the N-terminal fragment of GSDME, which forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of potent pro-inflammatory mediators—the hallmarks of pyroptosis.[6][10][11]
This guide focuses on Ac-FEID-CMK, a novel peptide inhibitor derived from the zebrafish GSDMEb cleavage site.[12][13][14] this compound presents a targeted tool to dissect the role of GSDME-mediated pyroptosis in the context of septic kidney injury, particularly in zebrafish models, and offers a conceptual framework for the development of GSDME inhibitors for mammalian systems. This document provides an in-depth overview of the underlying signaling pathway, quantitative data from related studies, detailed experimental protocols, and visualizations to aid in the design and execution of research aimed at targeting this pathway in SA-AKI.
The Caspase-3/GSDME Signaling Pathway in Septic AKI
During sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger intracellular signaling cascades that can activate executioner caspases, including caspase-3.[15] While canonically known for its role in apoptosis, activated caspase-3 can also cleave GSDME at a specific linker region.[8][9] This event diverts the cell from a relatively immunologically quiet apoptotic death towards a lytic, pro-inflammatory pyroptotic death.
The liberated GSDME N-terminal (GSDME-N) domain translocates to the plasma membrane and oligomerizes to form large pores.[16] These pores disrupt the osmotic potential, leading to cell swelling and eventual rupture. The process releases inflammatory cytokines such as IL-1β and IL-18, as well as DAMPs like HMGB1, which further amplify the inflammatory response, attracting immune cells and exacerbating tissue damage within the kidney.[6][17][18] Inhibiting this pathway at the level of GSDME cleavage is a promising therapeutic strategy to mitigate the excessive inflammation that drives SA-AKI. This compound is a competitive peptide inhibitor designed to block this specific cleavage event in zebrafish GSDMEb.[12][13]
Data on Targeting Pyroptosis in Acute Kidney Injury
While specific quantitative data for this compound in published, peer-reviewed literature is emerging, studies on inhibitors of related pyroptosis pathways, such as those targeting caspase-1 or caspase-3, provide a strong rationale for its use. The data below is compiled from studies using these analogous inhibitors in sepsis models to demonstrate the potential therapeutic effects of blocking pyroptosis.
Table 1: Effects of Pyroptosis Pathway Inhibitors on Kidney Function and Inflammation in Sepsis Models Data is presented as representative examples from cited literature and may be derived from different experimental models. Direct comparison requires consultation of the primary sources.
| Parameter | Sepsis Model (Vehicle) | Sepsis Model + Inhibitor | Inhibitor Used | Animal Model | Reference |
| Kidney Function | |||||
| Serum Creatinine (sCR) | Significantly Increased | Significantly Decreased | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [19][20] |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Significantly Decreased | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [19][20] |
| Inflammatory Markers | |||||
| Serum IL-1β | Markedly Elevated | Significantly Reduced | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [19][20] |
| Serum IL-18 | Markedly Elevated | Significantly Reduced | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [19][20] |
| Serum IL-6 | Markedly Elevated | Significantly Reduced | Z-DEVD-FMK (Caspase-3 Inhibitor) | Mouse (CLP) | [21] |
| Serum LDH | Markedly Elevated | Significantly Reduced | AC-DMLD-CMK (GSDME-derived Inhibitor) | Mouse (CLP) | [21] |
| Renal Tissue Markers | |||||
| GSDMD Expression | Significantly Increased | Significantly Reduced | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [15][19] |
| Cleaved Caspase-3 | Significantly Increased | Significantly Reduced | Z-DEVD-FMK (Caspase-3 Inhibitor) | Mouse (CLP) | [21] |
| GSDME-N Terminal | Significantly Increased | Significantly Reduced | Z-DEVD-FMK / AC-DMLD-CMK | Mouse (CLP) | [21] |
| Neutrophil Infiltration | Markedly Increased | Significantly Suppressed | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [19][20] |
| Macrophage Infiltration | Markedly Increased | Significantly Suppressed | AC-YVAD-CMK (Caspase-1 Inhibitor) | Mouse (CLP) | [19][20] |
Experimental Design and Protocols
A robust investigation of this compound in septic AKI requires a multi-faceted approach. As this compound is specific to zebrafish GSDMEb, a zebrafish model of sepsis is most appropriate.[12][13][14] A common model is the tail infection or injection of pathogens/PAMPs like Lipopolysaccharide (LPS). The following workflow and protocols are provided as a comprehensive guide.
Animal Model of Septic AKI
The cecal ligation and puncture (CLP) model in mice is a widely accepted gold standard for inducing polymicrobial sepsis that leads to AKI.[3][22] However, given the specificity of this compound, a zebrafish model is required.
-
Model: Zebrafish (Danio rerio) sepsis model.
-
Induction: Microinjection of a sublethal dose of E. coli or LPS into the circulation (e.g., via the caudal vein) of adult or larval zebrafish.
-
Treatment: this compound can be administered via intraperitoneal microinjection at a pre-determined dose (dose-response studies are recommended) shortly before or after the septic insult. A vehicle control (e.g., DMSO in PBS) must be used.
-
Endpoints: Survival analysis, assessment of kidney morphology, and collection of tissue for molecular analysis at various time points (e.g., 6, 12, 24 hours).
Protocol: TUNEL Assay for Cell Death in Kidney Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of pyroptotic and apoptotic cell death.[23]
-
Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin for no longer than 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (50%, 70%, 95%, 100%).
-
Clear with xylene and embed in paraffin (B1166041) wax.[24]
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 5 min each).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3 min each, followed by a final wash in distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.
-
Wash slides 2x with PBS.
-
-
TUNEL Staining (using a commercial kit, e.g., In Situ Cell Death Detection Kit, TMR red):
-
Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's instructions immediately before use.
-
Cover the tissue section with 50-100 µL of the TUNEL reaction mixture.
-
Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse slides 3x with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash 3x with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize slides using a fluorescence microscope.
-
Quantify the number of TUNEL-positive (red) cells per high-power field. Data should be expressed as the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei. Caution should be exercised as false-positive signals can occur in mouse kidney tissue.[25]
-
Protocol: Immunofluorescence for GSDME and Cleaved Caspase-3
This protocol allows for the visualization and co-localization of key pathway proteins within the kidney architecture.
-
Tissue Preparation and Antigen Retrieval:
-
Perform deparaffinization and rehydration as described in section 4.2.
-
For antigen retrieval, immerse slides in a citrate-based buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature, then wash with PBS.
-
-
Blocking and Permeabilization:
-
Incubate sections in a blocking buffer (e.g., 5% Bovine Serum Albumin, 0.3% Triton™ X-100 in PBS) for 60 minutes at room temperature to block non-specific antibody binding and permeabilize membranes.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., rabbit anti-cleaved caspase-3, mouse anti-GSDME) in blocking buffer to their optimal concentration.
-
Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3x for 5 min each in PBS.
-
Apply species-appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) diluted in blocking buffer.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash slides 3x for 5 min each in PBS.
-
Counterstain with DAPI and mount as described in section 4.2.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Analyze the intensity and localization of the fluorescent signals. Co-localization analysis can reveal cells where both caspase-3 is active and GSDME is present.
-
Protocol: Immunoblotting for Pyroptosis Pathway Proteins
Western blotting provides a quantitative assessment of the levels of total and cleaved forms of key proteins in kidney tissue lysates.
-
Protein Extraction:
-
Homogenize snap-frozen kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GSDME, anti-cleaved caspase-3, anti-IL-1β, anti-β-actin) overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membrane 3x for 10 min each in TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 min each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Quantification:
-
Perform densitometric analysis of the bands using software like ImageJ.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). Report data as relative protein expression compared to the control group.
-
Conclusion and Future Directions
The Caspase-3/GSDME-mediated pyroptosis pathway is a critical, yet under-investigated, component of the inflammatory cascade in septic acute kidney injury. The zebrafish-specific inhibitor this compound provides a unique and precise tool for elucidating the role of GSDMEb-driven pyroptosis in preclinical sepsis models. The experimental framework provided in this guide offers a comprehensive approach to evaluating its therapeutic potential. While the findings from zebrafish models will require careful consideration for translation to mammalian systems, they are crucial for validating GSDME as a druggable target. Future work should focus on developing GSDME inhibitors with cross-species reactivity to bridge the gap from bench to bedside in the fight against SA-AKI.
References
- 1. Animal models of sepsis and sepsis-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. login.medscape.com [login.medscape.com]
- 5. Caspase-3/GSDME mediated pyroptosis: A potential pathway for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyroptosis and sepsis-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Chemotherapy drugs induce pyroptosis through caspase-3 cleavage of a gasdermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | CASP3 cleaves GSDME [reactome.org]
- 10. Caspase‐3‐mediated GSDME induced Pyroptosis in breast cancer cells through the ROS/JNK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Programmed Cell Death in Sepsis Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepdyve.com [deepdyve.com]
- 17. The role of inflammatory response and metabolic reprogramming in sepsis-associated acute kidney injury: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Inhibiting caspase-3/GSDME-mediated pyroptosis ameliorates septic lung injury in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of sepsis and sepsis-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. False-positive apoptosis signal in mouse kidney and liver detected with TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Development, and Application of Ac-FLTD-CMK: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Phe-Leu-Thr-Asp-chloromethylketone (Ac-FLTD-CMK) has emerged as a potent and selective inhibitor of inflammatory caspases, playing a crucial role in the study of pyroptosis, a form of programmed cell death integral to the inflammatory response. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of Ac-FLTD-CMK. It is designed to serve as a detailed resource for researchers in the fields of immunology, inflammation, and drug development, offering insights into the inhibitor's synthesis, in vitro and in vivo evaluation, and its utility in elucidating the pyroptotic signaling pathway.
Introduction
Inflammatory caspases, including caspase-1, -4, -5, and -11, are key mediators of the innate immune response. Their activation triggers a cascade of events leading to the maturation and release of pro-inflammatory cytokines and a lytic form of cell death known as pyroptosis. A central event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases. This cleavage unleashes the N-terminal domain of GSDMD, which oligomerizes to form pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents.
The development of specific inhibitors targeting these pathways is crucial for both basic research and therapeutic applications. Ac-FLTD-CMK was designed as a specific inhibitor of inflammatory caspases, derived from the GSDMD cleavage site sequence (FLTD). Its N-terminal acetylation enhances cell permeability, while the C-terminal chloromethylketone (CMK) moiety acts as an irreversible covalent inhibitor of the caspase's active site cysteine.
Mechanism of Action
Ac-FLTD-CMK functions as an irreversible inhibitor of inflammatory caspases. The peptide sequence (FLTD) mimics the natural substrate recognition site in GSDMD, allowing the inhibitor to specifically bind to the active site of caspases-1, -4, -5, and -11. Upon binding, the chloromethylketone group forms a covalent bond with the catalytic cysteine residue of the caspase, thereby irreversibly inactivating the enzyme. This targeted inhibition prevents the cleavage of GSDMD, the subsequent formation of membrane pores, and the induction of pyroptosis. Notably, Ac-FLTD-CMK exhibits high selectivity for inflammatory caspases and does not significantly inhibit apoptotic caspases such as caspase-3.
Signaling Pathway of Pyroptosis and Inhibition by Ac-FLTD-CMK
Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by Ac-FLTD-CMK.
Quantitative Data
The inhibitory activity of Ac-FLTD-CMK has been quantified against various caspases, demonstrating its high potency and selectivity for inflammatory caspases.
| Target Caspase | IC50 Value | Reference(s) |
| Human Caspase-1 | 46.7 nM | [1][2] |
| Human Caspase-4 | 1.49 µM | [1][2] |
| Human Caspase-5 | 329 nM | [1][2] |
| Murine Caspase-11 | Inhibits at 10 µM | [1] |
| Human Caspase-3 | Not active | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Ac-FLTD-CMK.
Synthesis of Ac-FLTD-CMK
While a specific, publicly available, step-by-step synthesis protocol for Ac-FLTD-CMK is not detailed in the literature, a standard and plausible method would involve Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, followed by N-terminal acetylation and C-terminal modification to introduce the chloromethylketone group. The following is a representative protocol based on established peptide synthesis techniques.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Acetic anhydride (B1165640)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diazomethane (B1218177) (or trimethylsilyldiazomethane (B103560) as a safer alternative)
-
Anhydrous HCl in a non-protic solvent (e.g., diethyl ether)
Procedure:
-
Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the aspartic acid. Wash the resin thoroughly with DMF and DCM.
-
Peptide Coupling (Thr, Leu, Phe): For each subsequent amino acid (Threonine, Leucine, Phenylalanine), perform the following coupling cycle:
-
Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
Perform Fmoc deprotection as described in step 2.
-
-
N-terminal Acetylation: After the final Fmoc deprotection (of Phenylalanine), treat the resin with a solution of acetic anhydride (10 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (10 eq.) in DMF for 1 hour. Wash the resin with DMF and DCM.
-
Cleavage from Resin and Side-chain Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude N-acetylated peptide (Ac-FLTD-OH).
-
Formation of the Diazomethylketone:
-
Dissolve the dried peptide in anhydrous tetrahydrofuran (B95107) (THF).
-
Activate the C-terminal carboxyl group using a mixed anhydride method (e.g., with isobutyl chloroformate and N-methylmorpholine) at -15°C.
-
React the activated peptide with an ethereal solution of diazomethane at 0°C. Allow the reaction to proceed until the yellow color of diazomethane persists.
-
-
Conversion to Chloromethylketone: Carefully add a solution of anhydrous HCl in diethyl ether to the diazomethylketone solution at 0°C. The reaction is typically rapid and results in the formation of the final product, Ac-FLTD-CMK.
-
Purification: Purify the crude Ac-FLTD-CMK by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
In Vitro GSDMD Cleavage Assay
This assay assesses the ability of Ac-FLTD-CMK to inhibit the cleavage of GSDMD by inflammatory caspases.
Materials:
-
Recombinant human GSDMD
-
Recombinant active human caspase-1, -4, or -5
-
Ac-FLTD-CMK
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, pH 7.5)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GSDMD antibody
Procedure:
-
In a microcentrifuge tube, combine recombinant GSDMD (e.g., 1 µM) with the desired concentration of Ac-FLTD-CMK (or vehicle control) in the assay buffer.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the cleavage reaction by adding the active caspase (e.g., 100 nM caspase-1).
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GSDMD antibody that recognizes the N-terminal or C-terminal fragment to visualize cleavage.
-
Analyze the band intensities to quantify the extent of GSDMD cleavage and its inhibition by Ac-FLTD-CMK.
Cellular Assay for Pyroptosis (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells undergoing pyroptosis, a marker of cell lysis.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (B1684572)
-
Ac-FLTD-CMK
-
Cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Plate BMDMs or differentiated THP-1 macrophages in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 components.
-
Pre-treat the cells with various concentrations of Ac-FLTD-CMK (or vehicle control) for 30-60 minutes.
-
Induce pyroptosis by adding a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Measurement of IL-1β Release (ELISA)
This assay quantifies the release of mature IL-1β from pyroptotic cells.
Materials:
-
Cell culture supernatants from the LDH release assay (Section 4.3)
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Use the cell culture supernatants collected in the LDH release assay.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β using a commercial kit, following the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the supernatants based on a standard curve generated with recombinant IL-1β.
Mandatory Visualizations
Experimental Workflow for Evaluating Ac-FLTD-CMK Efficacy
Caption: A typical experimental workflow for assessing the inhibitory effect of Ac-FLTD-CMK on pyroptosis.
Conclusion
Ac-FLTD-CMK is an invaluable tool for the study of inflammatory caspase-mediated pyroptosis. Its high potency and selectivity make it a superior choice over broader-spectrum caspase inhibitors for dissecting the specific roles of inflammatory caspases in health and disease. This technical guide provides a foundational understanding and practical protocols to aid researchers in utilizing Ac-FLTD-CMK to further unravel the complexities of the inflammatory response and to explore its potential as a therapeutic agent in inflammatory and autoimmune diseases.
References
The Inhibitory Effect of Ac-FEID-CMK on Caspy2-Mediated Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a lytic and inflammatory form of programmed cell death crucial for host defense against pathogens. In zebrafish, a key model organism for studying innate immunity, non-canonical pyroptosis is mediated by caspy2, a caspase-11 homolog. Activation of caspy2 leads to the cleavage of Gasdermin E b (GSDMEb), culminating in pore formation and cell death. This technical guide provides an in-depth overview of the inhibitory effect of Ac-FEID-CMK, a zebrafish-specific peptide inhibitor derived from GSDMEb, on caspy2-mediated pyroptosis. We present the current understanding of the underlying signaling pathway, detailed experimental protocols for its investigation, and a summary of the available quantitative data. This document is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and developmental biology.
Introduction to Caspy2-Mediated Pyroptosis
The innate immune system employs various mechanisms to combat infections, including programmed cell death pathways. Pyroptosis is a pro-inflammatory form of cell death initiated by certain caspases. In mammals, the non-canonical inflammasome pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) to caspase-11 (in mice) or caspases-4 and -5 (in humans). This leads to their activation and subsequent cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.
In zebrafish (Danio rerio), a powerful model for studying vertebrate development and disease, a homologous pathway exists. Caspy2, a caspase-11-like protein, functions as the sensor for intracellular LPS. Upon activation, caspy2 cleaves its substrate, Gasdermin E b (GSDMEb), triggering pyroptosis. This pathway is implicated in the pathogenesis of septic shock in zebrafish.[1]
This compound: A Specific Inhibitor of Caspy2-Mediated Pyroptosis
This compound is a potent and specific peptide inhibitor derived from the cleavage site of zebrafish GSDMEb.[1][2] It acts by competitively inhibiting the proteolytic activity of caspy2, thereby preventing the cleavage of GSDMEb and the subsequent induction of pyroptosis. In vivo studies have demonstrated that administration of this compound can attenuate mortality and acute kidney injury in zebrafish models of septic shock, highlighting its therapeutic potential.[1]
Quantitative Data on the Inhibition of Caspy2 by this compound
As of the latest available literature, a specific IC50 value for the inhibition of zebrafish caspy2 by this compound has not been reported. However, the qualitative inhibitory effect has been demonstrated in vivo.[3] For context, a related GSDMD-derived peptide inhibitor, Ac-FLTD-CMK, has been shown to inhibit mammalian inflammatory caspases with the following IC50 values:
| Caspase | IC50 Value |
| Caspase-1 | 46.7 nM |
| Caspase-4 | 1.49 µM |
| Caspase-5 | 329 nM |
Table 1: IC50 values for the GSDMD-derived inhibitor Ac-FLTD-CMK against human inflammatory caspases.
Further research is required to quantitatively determine the inhibitory potency of this compound on caspy2.
Signaling Pathway of Caspy2-Mediated Pyroptosis and its Inhibition
The non-canonical pyroptosis pathway in zebrafish, initiated by intracellular LPS, and its inhibition by this compound can be visualized as follows:
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on caspy2-mediated pyroptosis in zebrafish.
In Vitro Inhibition of Pyroptosis in Zebrafish Cell Lines
This protocol describes how to induce pyroptosis in a zebrafish cell line and assess the inhibitory effect of this compound. The zebrafish embryonic fibroblast cell line, ZF4, is a suitable model for these studies.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ac-FEID-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-FEID-CMK is a peptide inhibitor derived from Gasdermin E (GSDME) that has been identified as a potent and specific tool for studying the roles of GSDME-mediated pyroptosis. While in vitro applications are well-documented, establishing an effective and safe concentration for in vivo studies is a critical step in translating research findings to preclinical models. This document provides a comprehensive guide to recommended starting concentrations, experimental protocols, and relevant biological pathways for the in vivo use of this compound, drawing upon available data for structurally and functionally related caspase inhibitors.
Disclaimer: Limited direct experimental data on the in vivo concentration of this compound in mammalian models is publicly available. The following recommendations are based on studies of similar peptidic chloromethylketone (CMK) caspase inhibitors. Researchers are strongly advised to perform dose-response studies to determine the optimal concentration for their specific animal model and disease context.
Quantitative Data Summary
Due to the absence of specific in vivo dosage data for this compound in common mammalian research models, the following table summarizes dosages of other relevant caspase inhibitors. This information can serve as a valuable starting point for designing dose-finding experiments for this compound.
| Inhibitor | Animal Model | Disease/Application | Dosage | Administration Route | Reference |
| Ac-YVAD-CMK | Rat | Cerebral Ischemia | 300 ng/rat | Intracerebroventricular | [1] |
| Ac-YVAD-CMK | Mouse | Vaccine Adjuvant | 1 µg/g body weight | Intramuscular | [2] |
| Ac-YVAD-CMK | Mouse | Sepsis-induced Acute Kidney Injury | 0.2 mg/mL in saline (5 mL/100g) | Subcutaneous | [3] |
| Ac-YVAD-CMK | Mouse | Intracerebral Hemorrhage | 400 ng/µL (1 µL/mouse) | Intraventricular | [4] |
| Ac-FLTD-CMK | Mouse | Traumatic Brain Injury | 0.5 µ g/mouse | Intraventricular | [5][6] |
| Ac-RFWK-CMK | Mouse | LPS-induced Sepsis | 25 mg/kg | Intraperitoneal | [7] |
| Z-DEVD-FMK | Mouse | Bile Duct Ligation-induced Liver Injury | 5 mg/kg | Intraperitoneal | [8] |
Signaling Pathway
This compound is designed to inhibit pyroptosis, a form of programmed cell death initiated by inflammatory caspases. The primary target is likely Caspase-3, which cleaves GSDME to induce pore formation in the cell membrane. The following diagram illustrates the canonical pyroptosis pathway and the proposed point of intervention for this compound.
Caption: Canonical Inflammasome Pathway and Pyroptosis.
Experimental Protocols
The following are generalized protocols for in vivo administration of this compound. These should be adapted based on the specific experimental design, animal model, and route of administration.
Protocol 1: Intraperitoneal (IP) Administration in a Mouse Model of Sepsis
This protocol is adapted from studies using Ac-RFWK-CMK in an LPS-induced sepsis model.[7]
1. Materials:
- This compound
- Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
- Polyethylene glycol 300 (PEG300) (optional, as a co-solvent)
- Tween-80 (optional, as a surfactant)
- Sterile 1 mL syringes with 25-27 gauge needles
- Experimental animals (e.g., C57BL/6 mice)
2. Preparation of Dosing Solution:
- Solubilization: this compound is a peptide and may require a co-solvent for initial solubilization. A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with a vehicle like PBS or a mixture of solvents.
- Example Vehicle Formulation: A vehicle that can be used for in vivo experiments consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] The solution should be prepared fresh on the day of the experiment.
- Final Concentration: Based on related compounds, a starting dose could be in the range of 5-25 mg/kg. For a 25 mg/kg dose in a 20g mouse, you would need to administer 0.5 mg of this compound. If the final injection volume is 100 µL, the concentration of the dosing solution would need to be 5 mg/mL.
3. Administration Procedure:
- Acclimate mice to the experimental conditions.
- Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
- Administer this compound or the vehicle control via intraperitoneal injection. This is often done 30-60 minutes prior to the induction of sepsis (e.g., LPS challenge).
- Proceed with the experimental model (e.g., LPS injection).
- Monitor animals closely for clinical signs and collect samples at predetermined time points for analysis.
Protocol 2: Intracerebroventricular (ICV) Administration in a Rat Model of Neurological Injury
This protocol is based on studies using Ac-YVAD-CMK in a rat model of cerebral ischemia.[1]
1. Materials:
- This compound
- Sterile, artificial cerebrospinal fluid (aCSF) or PBS
- DMSO (for initial solubilization)
- Stereotaxic apparatus
- Hamilton syringe (10 µL) with a 30-gauge needle
- Anesthesia (e.g., isoflurane)
- Experimental animals (e.g., Sprague-Dawley rats)
2. Preparation of Dosing Solution:
- Dissolve this compound in a minimal amount of DMSO to create a stock solution.
- Dilute the stock solution with sterile aCSF or PBS to the final desired concentration. For example, to achieve a dose of 300 ng/rat in a 5 µL injection volume, the final concentration would be 60 ng/µL. Ensure the final concentration of DMSO is low (e.g., <1%) to avoid neurotoxicity.
3. Surgical and Administration Procedure:
- Anesthetize the rat and mount it in a stereotaxic frame.
- Expose the skull and identify the coordinates for the lateral ventricle (e.g., relative to bregma).
- Drill a small burr hole at the identified coordinates.
- Slowly lower the Hamilton syringe needle to the correct depth.
- Infuse the this compound solution or vehicle control over several minutes.
- Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.
- Suture the scalp and allow the animal to recover.
- The inhibitor is typically administered shortly before or after the induction of injury.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: General workflow for in vivo studies with this compound.
Conclusion
While direct dosage recommendations for this compound in in vivo mammalian studies are not yet established in the literature, the data from structurally related caspase inhibitors provide a solid foundation for initiating new studies. Researchers should begin with dose-finding experiments, carefully considering the animal model, disease context, and route of administration. The protocols and workflows provided herein offer a framework for the systematic evaluation of this compound's therapeutic potential in preclinical research.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ac-FLTD-CMK inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ac-FEID-CMK in Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] A critical component of this dysregulated response is the excessive activation of the innate immune system, leading to a systemic inflammatory cascade, tissue damage, and multiple organ failure. The activation of inflammasomes, intracellular multi-protein complexes, is a key event in the initiation and propagation of this inflammatory response. Upon activation, inflammasomes recruit and activate pro-caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to a form of inflammatory programmed cell death known as pyroptosis. This process results in the release of cellular contents and further amplification of the inflammatory storm characteristic of septic shock.
Ac-FEID-CMK is a potent and specific inhibitor of inflammatory caspases, such as caspase-1 and the related murine caspase-11. By covalently binding to the active site of these enzymes, this compound blocks the downstream events of inflammasome activation, including the maturation and release of IL-1β and IL-18, and the induction of pyroptosis. This inhibitory action makes this compound a valuable tool for investigating the role of the inflammasome and pyroptosis in the pathophysiology of septic shock and a potential therapeutic agent for mitigating its devastating effects.
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in established murine models of septic shock, and a summary of expected outcomes based on studies with mechanistically similar caspase-1 inhibitors.
Mechanism of Action of this compound in Septic Shock
During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured host cells, are recognized by intracellular pattern recognition receptors (PRRs). This recognition triggers the assembly of the inflammasome complex, leading to the activation of caspase-1. This compound intervenes by directly inhibiting the enzymatic activity of caspase-1, thereby preventing the cleavage of its key substrates and mitigating the downstream inflammatory consequences.
Experimental Protocols
Two of the most widely used and clinically relevant animal models for studying sepsis are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS)-induced endotoxemia model.
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis, involving a polymicrobial infection and sustained release of inflammatory mediators.[3][4][5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
Sterile needles (e.g., 21-gauge or 23-gauge)
-
70% ethanol (B145695) and povidone-iodine for disinfection
-
Sterile 0.9% saline
-
This compound
-
Vehicle control (e.g., sterile saline or PBS with a small percentage of DMSO)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum; a 50-60% ligation is common for a moderate severity model.
-
Puncture: Puncture the ligated cecum once or twice with a sterile needle. The size of the needle will also influence the severity of sepsis. Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.
-
Closure: Return the cecum to the abdominal cavity and close the peritoneal wall and skin with sutures or surgical clips.
-
Fluid Resuscitation: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously.
-
This compound Administration: this compound or vehicle control can be administered at various time points relative to the CLP procedure (e.g., pre-treatment, co-treatment, or post-treatment). A common route of administration is intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose and timing should be determined empirically for each experimental setup.
-
Post-Operative Care: House mice in a clean cage with easy access to food and water. Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
The LPS model induces a sterile, systemic inflammatory response that mimics the hyperinflammatory phase of sepsis.[2][6][7] It is a highly reproducible and technically simpler model than CLP.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle control
Procedure:
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration. The dose of LPS will determine the severity of the endotoxemia and mortality rate (typically ranging from 5 to 20 mg/kg).
-
This compound Administration: Administer this compound or vehicle control via i.p. or i.v. injection at a predetermined time before or after the LPS challenge.
-
LPS Challenge: Inject the prepared LPS solution intraperitoneally into the mice.
-
Monitoring: Monitor the mice for signs of endotoxic shock, such as lethargy, piloerection, huddled behavior, and changes in body temperature.
-
Data Collection: Collect blood and tissue samples at specified time points to analyze cytokine levels, markers of organ damage, and other relevant parameters.
Quantitative Data on the Efficacy of Caspase-1 Inhibition in a CLP Sepsis Model
While specific quantitative data for this compound in a murine sepsis model is not yet widely published, studies on the mechanistically similar caspase-1 inhibitor, Ac-YVAD-CMK, provide valuable insights into the expected therapeutic effects. The following tables summarize data from a study using Ac-YVAD-CMK in a CLP-induced sepsis model in mice.[1][2]
Table 1: Effect of Caspase-1 Inhibitor Ac-YVAD-CMK on Markers of Acute Kidney Injury in CLP-Induced Sepsis
| Group | Serum Creatinine (sCR) (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) |
| Sham Control | 25.3 ± 3.1 | 8.2 ± 1.5 |
| CLP + Vehicle | 89.6 ± 7.8 | 35.4 ± 4.2 |
| CLP + Ac-YVAD-CMK | 45.2 ± 5.4# | 18.7 ± 2.9# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. CLP + Vehicle. Data adapted from a study on Ac-YVAD-CMK in a murine CLP model.[1][2] |
Table 2: Effect of Caspase-1 Inhibitor Ac-YVAD-CMK on Serum Cytokine Levels in CLP-Induced Sepsis
| Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham Control | 35.2 ± 4.1 | 120.5 ± 15.3 | 45.8 ± 5.9 | 60.1 ± 7.2 |
| CLP + Vehicle | 210.6 ± 25.3 | 580.2 ± 60.1 | 250.4 ± 30.2 | 350.7 ± 41.5 |
| CLP + Ac-YVAD-CMK | 98.4 ± 12.7# | 295.6 ± 35.8# | 140.1 ± 18.9# | 180.3 ± 22.6# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Sham Control; #p < 0.05 vs. CLP + Vehicle. Data adapted from a study on Ac-YVAD-CMK in a murine CLP model.[1][2] |
These data demonstrate that inhibition of caspase-1 significantly ameliorates acute kidney injury and reduces the systemic inflammatory cytokine storm in a CLP-induced sepsis model. Given its similar mechanism of action, this compound is expected to produce comparable protective effects. Indeed, studies in a zebrafish model of septic shock have shown that this compound can attenuate mortality and septic acute kidney injury in vivo.[8]
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of the inflammasome and pyroptosis in the pathophysiology of septic shock. The protocols outlined in these application notes provide a framework for utilizing this compound in robust and clinically relevant animal models of sepsis. The expected outcomes, based on data from mechanistically similar inhibitors, include the attenuation of systemic inflammation, protection against organ damage, and improved survival.
Future research should focus on establishing the dose-response relationship and therapeutic window of this compound in various sepsis models. Furthermore, investigating the long-term effects of this compound treatment on post-sepsis immunosuppression and secondary infections will be crucial for its potential translation into a clinical setting. The use of this compound in these experimental contexts will undoubtedly contribute to a deeper understanding of sepsis and aid in the development of novel therapeutic strategies for this devastating condition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Zebrafish Model for Sepsis Research: Insights into Pathophysiology and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of sepsis and sepsis-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The severity of LPS induced inflammatory injury is negatively associated with the functional liver mass after LPS injection in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmed Cell Death in Sepsis Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GSDMEb Cleavage with Ac-FEID-CMK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ac-FEID-CMK, a potent and specific inhibitor, to investigate the cleavage of the zebrafish Gasdermin Eb (GSDMEb) protein, a key event in pyroptotic cell death. This document offers detailed protocols for essential experiments, quantitative data for experimental planning, and visual diagrams of the underlying molecular pathways and experimental workflows.
Introduction
Pyroptosis is a form of pro-inflammatory programmed cell death initiated by caspases. In zebrafish, Gasdermin Eb (GSDMEb) is a critical substrate for caspases, and its cleavage is a pivotal step in executing pyroptosis. Upon cleavage, the N-terminal fragment of GSDMEb oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory contents. This compound is a GSDMEb-derived peptide inhibitor specifically designed for zebrafish studies.[1] It competitively inhibits the caspase-mediated cleavage of GSDMEb, making it an invaluable tool to study the mechanisms of pyroptosis and to explore potential therapeutic interventions in inflammatory diseases and sepsis-induced acute kidney injury.[1][2]
The cleavage of GSDME by caspase-3 is a well-established mechanism that can switch cell death from apoptosis to pyroptosis.[3][4][5] In cells with high GSDME expression, activated caspase-3 cleaves GSDME, leading to pyroptosis. In contrast, in cells with low or no GSDME expression, the same apoptotic stimuli result in classical apoptosis. Chemotherapeutic drugs, for instance, have been shown to induce caspase-3 activation, which in turn leads to GSDME cleavage and pyroptosis in cancer cells and is implicated in chemotherapy-induced nephrotoxicity.[6][7] this compound provides a targeted approach to dissecting the role of GSDMEb cleavage in these processes within a zebrafish model system.[1][6]
Data Presentation
For effective experimental design, the following table summarizes key quantitative parameters for this compound and related reagents.
| Parameter | Value | Species/System | Notes |
| This compound | |||
| Target | GSDMEb cleavage by caspy2 | Zebrafish | A potent, zebrafish-specific GSDMEb-derived peptide inhibitor.[1] |
| Related GSDME-Derived Inhibitors | For comparative context. | ||
| Ac-DMLD-CMK | Lower IC50 than Z-DEVD-FMK | Mouse | Inhibits caspase-3 mediated GSDME cleavage.[8][9] |
| Ac-FLTD-CMK | IC50: 46.7 nM (caspase-1), 1.49 µM (caspase-4), 329 nM (caspase-5) | Human/Mouse | Specific inhibitor for inflammatory caspases, does not target caspase-3.[10] |
| General Caspase Inhibitors | For use as controls. | ||
| Z-DEVD-FMK | 100 µM (in vitro) | Human | Caspase-3 specific inhibitor.[6] |
| Ac-YVAD-CMK | 30 µM (in vitro) | Mouse | Caspase-1 inhibitor.[11] |
| Z-VAD-FMK | 10 µM (in vitro) | Mouse | Pan-caspase inhibitor.[12] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated.
Caption: Signaling pathway of GSDMEb-mediated pyroptosis and its inhibition by this compound.
Caption: A generalized workflow for investigating this compound's effect on GSDMEb cleavage.
Experimental Protocols
Here are detailed protocols for key experiments to study GSDMEb cleavage using this compound.
Western Blot for GSDMEb Cleavage
This protocol details the detection of GSDMEb cleavage in cell lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-GSDME (N-terminal specific), Anti-Caspase-3 (cleaved), Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with the stimulus to induce pyroptosis in the presence or absence of this compound for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.[13]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-GSDME-N-terminal) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify the extent of GSDMEb cleavage.
-
Cytotoxicity (LDH Release) Assay
This colorimetric assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Add the pyroptosis-inducing agent and incubate for the desired time.
-
Include wells for untreated (negative control), vehicle-treated, and maximum LDH release (lysis control) controls.
-
-
LDH Measurement:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and maximum release values.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are responsible for GSDME cleavage.
Materials:
-
Caspase-Glo® 3/7 Assay System or a similar fluorometric/colorimetric kit.[16][17]
-
96-well, opaque-walled plates (for luminescent/fluorescent assays)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with the stimulus and/or this compound as described for the LDH assay. Include appropriate controls.
-
-
Assay Protocol (based on Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio to the cell culture medium.[16]
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.[16]
-
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound to elucidate the intricate mechanisms of GSDMEb-mediated pyroptosis in zebrafish models. This will contribute to a deeper understanding of inflammatory processes and may aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of GSDME by caspase-3 determines lobaplatin-induced pyroptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase 3/GSDME-dependent pyroptosis contributes to chemotherapy drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of caspase-3-mediated GSDME-derived pyroptosis aids in noncancerous tissue protection of squamous cell carcinoma patients during cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
In Vivo Delivery of Ac-FEID-CMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-FEID-CMK is a potent, specific peptide inhibitor derived from zebrafish Gasdermin E (GSDMEb) that has demonstrated efficacy in attenuating septic acute kidney injury (AKI) in vivo by inhibiting pyroptosis.[1][2] This document provides detailed application notes and experimental protocols for the in vivo delivery of this compound. The methodologies outlined herein are based on established protocols for similar peptide-based caspase and Gasdermin inhibitors, providing a robust framework for preclinical research.
Introduction to this compound
This compound is a tetrapeptide inhibitor (N-acetyl-Phenylalanyl-Glutamyl-Isoleucyl-Aspartyl-chloromethyl ketone) designed to specifically target and inhibit the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[2] This pathway is a critical component of the innate immune response, which, when overactivated, can lead to pyroptosis, a highly inflammatory form of programmed cell death. By inhibiting key effectors in this pathway, this compound can mitigate the excessive inflammation and tissue damage associated with conditions like sepsis.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor of caspy2, a zebrafish caspase. This inhibition prevents the cleavage of Gasdermin E (GSDME), a necessary step for the formation of pores in the plasma membrane that leads to pyroptosis. The inhibition of GSDME cleavage effectively blocks the lytic cell death and the release of pro-inflammatory cytokines, thereby reducing inflammation and protecting tissues from damage.
Signaling Pathway of the Noncanonical Inflammasome
The following diagram illustrates the simplified signaling pathway of the noncanonical inflammasome and the point of intervention for this compound.
Quantitative Data for Related In Vivo Studies
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data from studies using the closely related caspase-1 inhibitor, Ac-YVAD-CMK, and the GSDMD inhibitor, Ac-RFWK-CMK. This information can serve as a valuable starting point for designing in vivo experiments with this compound.
| Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Ac-YVAD-CMK | Rat | Permanent Middle Cerebral Artery Occlusion | Intracerebroventricular | 300 ng/rat | Not Specified | Significant reduction in infarct volume at 24h and 6 days. | [3] |
| Ac-YVAD-CMK | Mouse | Sepsis (Cecal Ligation and Puncture) | Not Specified | Not Specified | Not Specified | Alleviated acute kidney injury, reduced inflammatory cytokines. | [4][5][6] |
| Ac-YVAD-CMK | Mouse | Intracerebral Hemorrhage | Intraventricular | 400 ng/µL | 0.1% DMSO in PBS | Inhibited pyroptosis and improved neurological function. | [7] |
| Ac-RFWK-CMK | Mouse | LPS-induced Sepsis | Intraperitoneal | 25 mg/kg | Vehicle | Reduced lethality, decreased serum IL-1β. | [8] |
Experimental Protocols
The following are detailed protocols for the in vivo delivery of this compound, adapted from established methods for similar peptide inhibitors.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Mix thoroughly by vortexing. Gentle sonication can be used if the peptide is difficult to dissolve.[9][10]
-
Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[10]
-
-
Preparation of the Working Solution for Injection:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration using sterile PBS. For example, to achieve a final DMSO concentration of 0.1% for intraventricular injection, dilute the stock solution accordingly.[7]
-
For intraperitoneal injections, a slightly higher concentration of DMSO may be tolerated, but it is recommended to keep it as low as possible.
-
Mix the working solution thoroughly by gentle vortexing.
-
The final working solution should be clear and free of precipitation. Prepare this solution fresh for each experiment.[10]
-
In Vivo Delivery Methods
The choice of delivery route will depend on the specific research question and the target organ.
This is a common systemic delivery route for assessing the effects of an inhibitor on systemic inflammation or in organs readily accessible from the peritoneal cavity.
Experimental Workflow:
Protocol:
-
Animal Preparation: Properly acclimate the animals to the housing conditions before the experiment.
-
Dosing: Weigh each animal to calculate the precise volume of the this compound working solution to be injected based on the desired mg/kg dosage. A dosage of 25 mg/kg has been used for a similar peptide inhibitor.[8]
-
Injection:
-
Restrain the animal appropriately.
-
Lift the animal's hindquarters and tilt it slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Monitor the animals for any adverse reactions.
This route is used for direct delivery to the central nervous system, bypassing the blood-brain barrier. This is particularly relevant for neurological disease models.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Sterilize the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Using a stereotaxic drill, create a small burr hole at the desired coordinates for lateral ventricle injection (coordinates will vary depending on the animal model).
-
-
Injection:
-
Lower a Hamilton syringe filled with the this compound working solution to the target depth.
-
Infuse the solution slowly (e.g., 0.5 µL/min) to avoid increased intracranial pressure. Dosages in the range of 300-400 ng per animal have been used for similar inhibitors.[3][7]
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly retract the needle.
-
-
Post-Surgical Care:
-
Suture the incision.
-
Administer analgesics as per institutional guidelines.
-
Allow the animal to recover in a warm, clean cage.
-
Monitor the animal closely for signs of distress.
-
Conclusion
This compound is a promising research tool for investigating the role of the noncanonical inflammasome and pyroptosis in various disease models. While specific in vivo delivery data for this peptide is emerging, the protocols outlined in this document, based on closely related and well-characterized inhibitors, provide a solid foundation for its use in preclinical research. Researchers should optimize dosages and delivery routes for their specific experimental models and endpoints.
References
- 1. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Ac-FEID-CMK for Immunological and Inflammation Studies
Introduction
Ac-FEID-CMK is a specialized peptide inhibitor designed for the study of inflammatory cell death pathways, particularly pyroptosis. It acts as a competitive inhibitor at the cleavage site of Gasdermin E (GSDME), a key executioner protein in the pyroptosis pathway. In certain contexts, such as in zebrafish models of septic acute kidney injury, this compound has been shown to block the Caspy2 (a Caspase-3/7 ortholog)-GSDMEb pyroptosis signaling pathway.[1][2] By preventing the cleavage of GSDME, this compound effectively inhibits the formation of pores in the cell membrane, thereby blocking the release of pro-inflammatory cytokines like IL-1β and preventing lytic cell death. This makes it a valuable tool for researchers in immunology, inflammation, and drug development to dissect the mechanisms of GSDME-mediated pyroptosis and to investigate potential therapeutic interventions for inflammatory diseases.
Mechanism of Action
Inflammatory responses to cellular danger signals or pathogens can trigger the assembly of intracellular multiprotein complexes known as inflammasomes (e.g., NLRP1, NLRP3).[3][4][5] This assembly leads to the activation of inflammatory caspases. While Caspase-1 is the canonical activator of pyroptosis through Gasdermin D (GSDMD) cleavage, other caspases, such as Caspase-3, can cleave GSDME to initiate a similar lytic cell death pathway.
Upon cleavage, the N-terminal fragment of GSDME translocates to the plasma membrane and oligomerizes to form large pores. These pores disrupt the osmotic potential of the cell, leading to swelling, lysis, and the release of intracellular contents, including mature inflammatory cytokines like IL-1β and IL-18.[2] this compound specifically inhibits the cleavage of GSDME by its activating caspase, thereby preventing pore formation and subsequent pyroptotic cell death. This is distinct from inhibitors like Ac-YVAD-CMK, which target Caspase-1 and the canonical inflammasome pathway.[2][6][7]
Applications in Research
-
Dissecting Pyroptosis Pathways: Differentiate between GSDMD-dependent and GSDME-dependent pyroptosis.
-
Inflammation Studies: Investigate the role of GSDME-mediated cell death in various inflammatory conditions and autoimmune diseases.
-
Cancer Research: Study the conversion of apoptosis to pyroptosis in response to chemotherapy, which can be mediated by Caspase-3 cleavage of GSDME.
-
Drug Development: Screen for and validate therapeutic compounds that target the GSDME pathway in inflammatory diseases.
-
Toxicology: Assess the role of GSDME-mediated pyroptosis in cellular damage caused by toxins or environmental stressors.
Quantitative Data
Quantitative data for this compound is not widely published. However, data from similar peptide inhibitors targeting inflammatory caspases and gasdermins can provide a reference for determining effective concentrations. For example, the related GSDMD inhibitor Ac-FLTD-CMK has shown potent inhibition of various inflammatory caspases.[8] Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
| Inhibitor Name | Target | IC₅₀ | Cell Type / Assay | Reference |
| Ac-FLTD-CMK | Caspase-1 | 46.7 nM | Cell-free assay | [8] |
| Ac-FLTD-CMK | Caspase-4 | 1.49 µM | Cell-free assay | [8] |
| Ac-FLTD-CMK | Caspase-5 | 329 nM | Cell-free assay | [8] |
| Ac-YVAD-CMK | Caspase-1 | ~10-50 µM | In-cell assays | [6][9] |
| This compound | GSDME Cleavage | User-determined | User's model system | N/A |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on inflammation and pyroptosis.
Protocol 1: Inflammasome/Pyroptosis Induction and Inhibition
This protocol describes how to induce pyroptosis in murine bone marrow-derived macrophages (BMDMs) and assess the inhibitory effect of this compound.
Materials:
-
Murine BMDMs
-
DMEM complete medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (resuspended in DMSO)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium or a vehicle control (DMSO) to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Priming: Prime the cells by adding LPS to a final concentration of 200 ng/mL.[10] Incubate for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and inflammasome components.
-
Stimulation: To activate the NLRP3 inflammasome and induce pyroptosis, add ATP to a final concentration of 5 mM or nigericin to 10 µM.[8][10]
-
Incubation: Incubate the plate for 30-90 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for LDH and ELISA assays. The remaining cells can be lysed for Western blot analysis.
Protocol 2: Pyroptosis Detection by Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the supernatant upon membrane rupture.[11]
Materials:
-
Supernatant from Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plate
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated, unstimulated cells.
-
Maximum LDH Release: Lyse a set of untreated, unstimulated cells by adding the lysis buffer provided in the kit 45 minutes before the end of the experiment.
-
-
Assay: Transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: IL-1β Release Measurement by ELISA
This protocol measures the concentration of mature IL-1β secreted into the supernatant, a key indicator of inflammasome activation.[7][12]
Materials:
-
Supernatant from Protocol 1
-
Commercially available IL-1β ELISA kit (mouse or human, as appropriate)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and supernatant samples to the antibody-coated wells of the ELISA plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at the specified wavelength (typically 450 nm).
-
Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve.
Protocol 4: Caspase-1 Activity Assay
While this compound targets GSDME, assessing the activity of upstream caspases like Caspase-1 can help delineate the specific pathway being inhibited.
Materials:
-
Cell lysates
-
Commercially available Caspase-1 fluorometric or colorimetric assay kit (e.g., containing the substrate YVAD-AFC or WEHD-pNA)[13]
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare Lysates: After collecting the supernatant, wash the remaining cells with cold PBS and lyse them using the lysis buffer provided in the kit.[13] Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 1 minute to pellet debris.[13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measurement: Read the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA).[13]
-
Analysis: Compare the activity in samples treated with this compound to the stimulated controls. A lack of inhibition would suggest the compound acts downstream of Caspase-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. NLRP1 and NLRP3 inflammasomes as a new approach to skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of NLRP1 and NLRP3 inflammasomes contributed to cyclic stretch-induced pyroptosis and release of IL-1β in human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-1 Inhibitor Reduces Pyroptosis Induced by Brain Death in Kidney [frontiersin.org]
- 7. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Detecting Ac-FEID-CMK Targets: A Western Blot Protocol for Pyroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Note:
Ac-FEID-CMK is a potent, irreversible peptide inhibitor derived from zebrafish Gasdermin E b (GSDMEb) that specifically targets the inflammatory caspase Caspy2 (caspase-1-like). This inhibitor is crucial for studying the noncanonical inflammasome pathway and pyroptotic cell death in zebrafish models of septic shock and acute kidney injury.[1] By blocking Caspy2 activity, this compound prevents the cleavage of GSDMEb, a key event in the execution of pyroptosis. This application note provides a detailed Western blot protocol to detect and quantify the inhibition of GSDMEb cleavage by this compound, a critical step in validating its efficacy and understanding its mechanism of action.
Core Principles
The Western blot protocol outlined below is designed to assess the efficacy of this compound by monitoring the cleavage of its downstream target, GSDMEb. In the presence of an active noncanonical inflammasome pathway, Caspy2 will cleave GSDMEb into a full-length protein and N-terminal and C-terminal fragments. Successful inhibition by this compound will result in a decrease in the cleaved fragments of GSDMEb. This method can be adapted to study other potential downstream targets of Caspy2.
Data Presentation
Table 1: Antibody and Reagent Recommendations
| Reagent | Target/Description | Vendor (Example) | Catalog # (Example) | Working Dilution/Concentration |
| Primary Antibody | Anti-GSDME (to detect full-length and cleaved fragments) | Abcam | ab215770 | 1:1000 |
| Primary Antibody | Anti-Caspase-1 (cross-reactive with zebrafish Caspy2) | Cell Signaling Technology | #2225 | 1:1000 |
| Primary Antibody | Anti-β-Actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit IgG | Bio-Rad | 1706515 | 1:2000 - 1:10000 |
| Secondary Antibody | HRP-conjugated Goat anti-Mouse IgG | Bio-Rad | 1706516 | 1:2000 - 1:10000 |
| This compound | GSDMEb-derived peptide inhibitor | MedChemExpress | HY-P1000 | 10-50 µM |
| LPS | Inducer of noncanonical inflammasome pathway | Sigma-Aldrich | L2630 | 1-10 µg/mL |
Table 2: Sample Data Interpretation
| Treatment Group | Expected Full-Length GSDMEb | Expected Cleaved GSDMEb (N-terminal fragment) | Interpretation |
| Untreated Control | High | Low/Undetectable | Basal level, no pyroptosis |
| LPS-Treated | Low | High | Induction of pyroptosis, GSDMEb cleavage |
| LPS + this compound | High | Low/Undetectable | Inhibition of Caspy2, blockage of GSDMEb cleavage |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate zebrafish embryonic fibroblasts (ZF4) or other relevant zebrafish cell lines in 6-well plates at a density of 5 x 10^5 cells/well.
-
Cell Culture: Culture cells overnight in DMEM/F-12 medium supplemented with 10% FBS at 28°C.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (10-50 µM) for 1 hour.
-
Induction of Pyroptosis: Induce the noncanonical inflammasome pathway by treating cells with LPS (1-10 µg/mL) for 4-6 hours.
II. Protein Extraction
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the protein to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
III. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GSDME) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To detect other proteins like β-actin for loading control, the membrane can be stripped and re-probed with the respective primary antibody.
Visualizations
Caption: Signaling pathway of this compound-mediated inhibition of pyroptosis.
Caption: Experimental workflow for Western blot detection of this compound targets.
References
Application Notes: Analysis of Pyroptosis by Flow Cytometry Using Inflammatory Caspase Inhibitors
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a crucial role in the host defense against pathogens and in various inflammatory diseases.[1][2] This process is primarily mediated by inflammatory caspases, including caspase-1, -4, -5, and -11.[1][3] A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by activated inflammatory caspases. The resulting N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to cell lysis.[1][4]
The peptide inhibitor Ac-FEID-CMK specified in the query is not extensively documented in scientific literature. It is likely a variant of the well-characterized Gasdermin D-derived inhibitor, Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone). Ac-FLTD-CMK is a potent and specific inhibitor of inflammatory caspases and is widely used to study pyroptosis.[5][6][7] Another relevant inhibitor is Ac-YVAD-CMK (N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone), which is a selective and irreversible inhibitor of caspase-1.[8][9][10]
These inhibitors are invaluable tools for dissecting the molecular mechanisms of pyroptosis using techniques such as flow cytometry. By blocking specific caspases, researchers can confirm the involvement of the pyroptotic pathway in their experimental model and quantify the extent of pyroptosis in a cell population.
Mechanism of Action
Ac-FLTD-CMK is a peptide-based irreversible inhibitor designed to mimic the cleavage site of GSDMD recognized by inflammatory caspases.[7] It covalently binds to the active site of these caspases, thereby preventing the cleavage of GSDMD and subsequent pore formation, effectively blocking pyroptosis.[5][7] Ac-FLTD-CMK is specific for inflammatory caspases and does not inhibit apoptotic caspases like caspase-3.[3][7][11]
Ac-YVAD-CMK is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[9] It acts as a potent and irreversible inhibitor of caspase-1, thereby blocking the maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as the cleavage of GSDMD, thus inhibiting pyroptosis.[8][9]
Application in Flow Cytometry
Flow cytometry is a powerful technique to quantify pyroptosis at the single-cell level. A common approach involves inducing pyroptosis in a cell population and then staining with a panel of fluorescent markers to identify pyroptotic cells. The use of inhibitors like Ac-FLTD-CMK or Ac-YVAD-CMK serves as a crucial negative control to demonstrate the specificity of the observed pyroptotic cell death.
A typical flow cytometry panel for pyroptosis analysis includes:
-
A viability dye: Propidium Iodide (PI) or 7-AAD to identify cells with compromised membrane integrity, a hallmark of pyroptosis.
-
Annexin V: To distinguish pyroptotic cells from apoptotic cells. In pyroptosis, cells are typically Annexin V negative and PI positive in the early stages, as the GSDMD pores are initially too small for Annexin V to enter and bind to phosphatidylserine. However, as the cell progresses towards lysis, it may become double-positive.
-
FLICA (Fluorochrome-labeled inhibitors of caspases) reagents: These reagents, such as FAM-YVAD-FMK for caspase-1, can be used to detect active caspases within the cell.[12][13]
By treating cells with an inducer of pyroptosis in the presence or absence of Ac-FLTD-CMK or Ac-YVAD-CMK, a significant reduction in the PI-positive or active caspase-1-positive population in the inhibitor-treated sample would confirm that the cell death is mediated by inflammatory caspases.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Ac-FLTD-CMK against Inflammatory Caspases
| Caspase Target | IC50 Value | Reference(s) |
| Human Caspase-1 | 46.7 nM | [1][3][5][11] |
| Human Caspase-4 | 1.49 µM | [1][3][5][11] |
| Human Caspase-5 | 329 nM | [1][3][5][11] |
| Murine Caspase-11 | Inhibits at 10 µM | [1][3][11] |
Table 2: Recommended Working Concentrations for Caspase Inhibitors in Cell Culture
| Inhibitor | Cell Type | Working Concentration | Incubation Time | Reference(s) |
| Ac-FLTD-CMK | Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | 30 minutes | [5] |
| Ac-YVAD-CMK | Microglia | 20-80 µmol/L | 1 hour | [14] |
| Ac-YVAD-CMK | Various cell culture assays | 0.1–30 µg/ml | Varies | [9] |
Experimental Protocols
Protocol 1: Induction of Pyroptosis in THP-1 Macrophages
This protocol describes a common method for inducing pyroptosis in the human monocytic cell line THP-1 via the NLRP3 inflammasome.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Ac-FLTD-CMK (or Ac-YVAD-CMK)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a multi-well plate and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of Ac-FLTD-CMK or Ac-YVAD-CMK in DMSO.
-
One hour prior to inducing pyroptosis, pre-treat the differentiated THP-1 cells with the desired concentration of the inhibitor (e.g., 10 µM Ac-FLTD-CMK) or an equivalent volume of DMSO for the control group.
-
-
Priming (Signal 1):
-
Activation (Signal 2):
-
Cell Collection:
-
After incubation, carefully collect the cell culture supernatant, which will contain pyroptotic cells that have detached.
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Combine the cells from the supernatant and the detached adherent cells.
-
Centrifuge the cell suspension and proceed to the flow cytometry staining protocol.
-
Protocol 2: Flow Cytometry Analysis of Pyroptosis
This protocol describes the staining of cells for flow cytometric analysis of pyroptosis.
Materials:
-
Cell suspension from Protocol 1
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Washing:
-
Wash the collected cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD staining solution.
-
-
Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
For analysis, gate on the cell population based on forward and side scatter to exclude debris.
-
Pyroptotic cells will be characterized by being PI-positive and Annexin V-negative or double-positive, depending on the stage of cell death. The inhibitor-treated sample should show a significant reduction in this population compared to the DMSO control.
-
Mandatory Visualizations
Caption: Signaling pathway of NLRP3 inflammasome-mediated pyroptosis and the inhibitory action of Ac-FLTD-CMK.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Ac-FLTD-CMK | Caspase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-1 Inhibitor Reduces Pyroptosis Induced by Brain Death in Kidney [frontiersin.org]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-FEID-CMK in the Study of Inflammatory Cell Death Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-FEID-CMK is a valuable research tool for investigating inflammatory cell death pathways, particularly pyroptosis. It is a potent, cell-permeable, and irreversible peptide inhibitor. This compound is derived from the GSDMEb cleavage site in zebrafish and has been shown to effectively suppress the caspy2-mediated noncanonical inflammasome pathway.[1][2] Its utility has been demonstrated in preclinical models, where it can attenuate mortality and kidney injury during septic shock by inhibiting pyroptosis.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying inflammatory cell death.
A closely related and more extensively characterized inhibitor, Ac-FLTD-CMK, derived from the human Gasdermin D (GSDMD) cleavage site, offers significant insights into the broader mechanism of this class of inhibitors. Ac-FLTD-CMK specifically targets inflammatory caspases, including caspase-1, -4, -5, and -11, without affecting apoptotic caspases like caspase-3.[3][4][5][6] This specificity makes it an excellent tool for dissecting the signaling pathways of pyroptosis.
Mechanism of Action
This compound and related peptide inhibitors function by mimicking the substrate of inflammatory caspases. The peptide sequence is recognized and bound by the active site of the caspase. The chloromethylketone (CMK) group then forms an irreversible covalent bond with a cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.
This inhibition prevents the cleavage of key substrates involved in pyroptosis. In the canonical inflammasome pathway, this includes the inhibition of caspase-1, which is responsible for cleaving GSDMD and pro-inflammatory cytokines IL-1β and IL-18. In the non-canonical pathway, it involves the inhibition of caspase-4/5/11, which also leads to GSDMD cleavage. By preventing the formation of the N-terminal fragment of GSDMD, this compound and similar inhibitors block the formation of pores in the plasma membrane, thus inhibiting pyroptotic cell death and the release of inflammatory mediators.[3][4]
The crystal structure of caspase-1 in complex with the related inhibitor Ac-FLTD-CMK reveals extensive interactions between the enzyme and the inhibitor, highlighting the specific nature of this inhibition.[3][6]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) for the well-characterized GSDMD-derived inhibitor, Ac-FLTD-CMK, against various human inflammatory caspases. These values provide a useful reference for designing experiments with related inhibitors like this compound.
| Inhibitor | Target Caspase | IC50 Value | Reference |
| Ac-FLTD-CMK | Caspase-1 | 46.7 nM | [5][6] |
| Ac-FLTD-CMK | Caspase-4 | 1.49 µM | [5][6] |
| Ac-FLTD-CMK | Caspase-5 | 329 nM | [5][6] |
Signaling Pathway Diagram
Caption: Inflammasome signaling pathways leading to pyroptosis and cytokine release, and the inhibitory action of this compound on inflammatory caspases.
Experimental Protocols
In Vitro Inhibition of Pyroptosis in Macrophages
This protocol describes how to induce pyroptosis in bone marrow-derived macrophages (BMDMs) and assess the inhibitory effect of this compound. A similar protocol can be applied to other monocytic cell lines like THP-1 cells.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (or Ac-FLTD-CMK)
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
ELISA kit for IL-1β
Protocol:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Priming: Prime the cells with LPS (200 ng/mL) for 4 hours to upregulate pro-IL-1β and inflammasome components.[2][3]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM). Add the inhibitor to the cells 30 minutes before inflammasome activation.[3]
-
Inflammasome Activation: Induce pyroptosis by adding an NLRP3 inflammasome activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells.[2][3]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for LDH and IL-1β analysis.
-
LDH Assay: Measure LDH release in the supernatant according to the manufacturer's instructions to quantify cell lysis (pyroptosis).
-
ELISA: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
In Vitro Caspase Activity Assay
This protocol provides a general method for assessing the direct inhibitory effect of this compound on recombinant caspase activity.
Materials:
-
Recombinant active caspase-1, -4, -5, or -11
-
Fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1)
-
Assay buffer (e.g., HEPES buffer with DTT and glycerol)
-
This compound
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare Inhibitor Dilutions: Serially dilute this compound in assay buffer to achieve a range of concentrations for IC50 determination.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, mix the recombinant caspase with the different concentrations of this compound. Include a no-inhibitor control. Incubate for 15-30 minutes at room temperature to allow for binding.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
In Vivo Inhibition of Sepsis-Induced Acute Kidney Injury
This protocol is based on a murine model of sepsis and provides an example of how to assess the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
C57BL/6 mice
-
This compound (or a similar inhibitor like Ac-YVAD-CMK)
-
Sterile saline
-
Surgical tools for cecal ligation and puncture (CLP)
-
Anesthesia
-
Blood collection supplies
-
Kits for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
-
ELISA kits for serum cytokines (IL-1β, IL-18, TNF-α, IL-6)
Protocol:
-
Animal Groups: Divide mice into three groups: Sham, CLP + Vehicle, and CLP + this compound.[7]
-
Sepsis Induction (CLP Model): Anesthetize the mice. Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle. Return the cecum to the peritoneal cavity and close the incision.[7] The sham group undergoes the same procedure without ligation and puncture.
-
Inhibitor Administration: For the treatment group, administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose. For example, a similar inhibitor, Ac-RFWK-CMK, was used at 25 mg/kg.[7] The vehicle group receives an equivalent volume of the carrier solution. Administration can be done before or shortly after the CLP procedure.
-
Monitoring: Monitor the animals for signs of distress and survival over a set period (e.g., 48 hours).
-
Sample Collection: At a specific time point (e.g., 24 hours post-CLP), collect blood samples for serum analysis and harvest kidneys for histological and biochemical analysis.[7][8]
-
Assessment of Kidney Injury: Measure serum creatinine and BUN levels to assess renal function.[7]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the serum using ELISA.[8]
-
Histology and Immunohistochemistry: Process kidney tissues for histological examination (e.g., H&E staining) to assess tissue damage. Perform immunohistochemistry to detect markers of inflammation and pyroptosis (e.g., GSDMD cleavage).
Experimental Workflow Diagram
Caption: A general experimental workflow for studying the effects of this compound on pyroptosis both in vitro and in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-FEID-CMK solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ac-FEID-CMK, a potent, zebrafish-specific inhibitor of GSDMEb. The information provided aims to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide inhibitor derived from Gasdermin E (GSDMEb) specific to zebrafish. It is utilized in research to study the noncanonical inflammasome pathway. Its primary mechanism of action involves the suppression of caspy2-mediated pyroptosis, a form of programmed cell death.[1][2] This makes it a valuable tool for investigating septic shock and acute kidney injury (AKI) in zebrafish models.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Once the compound is fully dissolved, you can make further dilutions into your aqueous experimental medium. To aid dissolution, gentle warming or sonication can be applied. However, be cautious with these methods to avoid potential degradation of the peptide.
Q4: What are the recommended storage conditions for this compound?
For the trifluoroacetate (B77799) (TFA) salt of this compound, the following storage conditions are recommended for stock solutions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
The solution should be stored in a sealed container, away from moisture.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution. | The solubility of this compound in aqueous buffers is likely low. | - Increase the concentration of the organic solvent (e.g., DMSO) in your final working solution. However, ensure the final solvent concentration is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects. - Prepare fresh dilutions from your stock solution immediately before use. |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of the stock solution. | - Ensure the compound is stored at the recommended temperatures and protected from light and moisture.[4] - Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[4] - Always use a fresh aliquot for each experiment. |
| Compound appears inactive. | - The compound may have degraded over time. - The compound may not be soluble in the experimental medium. | - Verify the age and storage conditions of your compound. If it has been stored for an extended period, consider purchasing a fresh batch. - Confirm that the compound is fully dissolved in your stock solution before preparing your final working solution. If you observe any precipitate in the stock, try gentle warming or sonication to redissolve it. |
Quantitative Data Summary
As specific quantitative solubility and stability data for this compound are limited, the following tables provide data for the closely related and structurally similar compound, Ac-FLTD-CMK, which can serve as a useful reference.
Table 1: Solubility of Ac-FLTD-CMK
| Solvent | Concentration |
| DMSO | Soluble to 1 mg/mL |
Table 2: Recommended Storage and Stability of Ac-FLTD-CMK
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In Solvent | -80°C | 1 year[3] |
| In Solvent | -20°C | 1 month[3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 30-60 seconds to dissolve the powder. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. It is important to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and activity.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the caspy2-mediated pyroptosis pathway.
References
Technical Support Center: Optimizing Ac-FEID-CMK Dosage for Zebrafish Experiments
Welcome to the technical support center for optimizing the use of Ac-FEID-CMK in zebrafish experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in zebrafish?
A1: this compound is a potent and specific, cell-permeable peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb).[1][2] Its primary mechanism of action is the inhibition of pyroptosis, a form of inflammatory programmed cell death. It specifically targets the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[1][3]
In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria is directly sensed by the pyrin domain of caspy2, a zebrafish inflammatory caspase. This binding leads to the oligomerization and activation of caspy2.[4][5][6] Activated caspy2 then cleaves GSDMEb. The resulting N-terminal fragment of GSDMEb inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and lysis (pyroptosis).[2][7] this compound acts by inhibiting the cleavage of GSDMEb by activated caspy2, thereby preventing pore formation and subsequent cell death.
Q2: What are the primary applications of this compound in zebrafish research?
A2: this compound is primarily used to study the role of pyroptosis in various biological and pathological processes in zebrafish. Key applications include:
-
Sepsis and Inflammation: To attenuate mortality, acute kidney injury (AKI), and other inflammatory damage in zebrafish models of septic shock.[2]
-
Developmental Biology: To investigate the role of pyroptosis in developmental processes, such as ovulation.[8]
-
Host-Pathogen Interactions: To understand the contribution of pyroptosis to the innate immune response against bacterial infections.[1]
-
Drug Discovery: As a tool to screen for compounds that modulate pyroptosis.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are crucial for the efficacy of this compound.
-
Reconstitution: Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for similar peptide inhibitors.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: Dilute the stock solution to the final desired concentration in your zebrafish embryo medium (e.g., E3 medium) just before use. Ensure the final DMSO concentration is below 0.5% (ideally below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or No Inhibitory Effect | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Dosage: The concentration of this compound is too low to effectively inhibit caspy2. 3. Timing of Administration: The inhibitor was added too late to prevent the onset of pyroptosis. 4. Experimental Model: The specific phenotype being observed may not be solely dependent on the caspy2-GSDMEb pathway. | 1. Use a fresh aliquot of the stock solution. Perform a stability check of your compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Administer the inhibitor prior to or concurrently with the pyroptotic stimulus. 4. Verify the involvement of caspy2 and GSDMEb in your model using genetic approaches (e.g., morpholinos or CRISPR/Cas9). |
| Toxicity or Off-Target Effects Observed in Zebrafish Larvae | 1. High Concentration of Inhibitor: The dosage of this compound is in a toxic range. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Off-Target Effects: The inhibitor may be interacting with other cellular targets at high concentrations. | 1. Lower the concentration of this compound. Determine the Maximum Tolerated Concentration (MTC). 2. Ensure the final solvent concentration is within the recommended non-toxic range for zebrafish larvae. Include a vehicle-only control group in your experiments. 3. Use the lowest effective concentration of the inhibitor. Compare the observed phenotype with a structurally different inhibitor of the same pathway, if available. |
| Precipitation of the Compound in the Working Solution | 1. Poor Solubility: The inhibitor has limited solubility in the aqueous embryo medium. 2. Incorrect pH of the Medium: The pH of the medium may affect the solubility of the compound. | 1. Ensure the stock solution is fully dissolved before diluting. Vortex gently. Consider using a carrier protein like BSA in the medium, if compatible with your assay. 2. Check and adjust the pH of your embryo medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound (Dose-Response Experiment)
Objective: To determine the effective and non-toxic concentration range of this compound for inhibiting pyroptosis in zebrafish larvae.
Materials:
-
Zebrafish embryos/larvae of the desired developmental stage
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Zebrafish embryo medium (e.g., E3 medium)
-
Pyroptosis-inducing agent (e.g., LPS, specific bacterial strains)
-
Multi-well plates (24- or 96-well)
-
Microscopy setup for imaging and observation
Procedure:
-
Preparation of Treatment Groups:
-
Prepare a series of dilutions of this compound in embryo medium. A suggested starting range is from 1 µM to 50 µM, with logarithmic or semi-logarithmic increments (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control group with the same final concentration of DMSO as the highest this compound concentration group.
-
Prepare a positive control group with the pyroptosis-inducing agent alone.
-
Prepare a negative control group with only embryo medium.
-
-
Treatment of Zebrafish Larvae:
-
At the desired developmental stage (e.g., 3 days post-fertilization), transfer a specific number of larvae (e.g., 10-15) into each well of the multi-well plate.
-
Pre-incubate the larvae with the different concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Introduce the pyroptosis-inducing agent to the relevant wells.
-
-
Assessment of Efficacy and Toxicity:
-
Incubate the larvae for a predetermined duration (e.g., 6, 12, 24 hours) at the standard temperature (28.5°C).
-
At each time point, assess the following endpoints:
-
Efficacy Endpoints:
-
Survival Rate: Count the number of surviving larvae in each group.
-
Phenotypic Rescue: Score the reduction in specific phenotypes associated with pyroptosis in your model (e.g., reduction of edema, tissue damage, or inflammatory markers).
-
Cell Death Quantification: Use vital dyes like Acridine Orange or SYTOX Green to stain for dying cells and quantify the fluorescence intensity in a specific region of interest.
-
Gene Expression Analysis: Perform qPCR to measure the expression levels of key inflammatory genes (e.g., il1b, tnfa) that are upregulated during pyroptosis.
-
-
Toxicity Endpoints:
-
-
-
Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) for the efficacy endpoints.
-
Determine the LC50 (lethal concentration 50%) and the MTC (Maximum Tolerated Concentration) from the toxicity data.
-
Select the optimal concentration of this compound that provides a significant inhibitory effect with minimal to no toxicity.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Zebrafish Sepsis Model
| This compound (µM) | Survival Rate (%) | Edema Score (0-3) | il1b Expression (Fold Change) | Toxicity Score (0-3) |
| 0 (Vehicle Control) | 25 | 2.8 | 15.2 | 0 |
| 1 | 30 | 2.5 | 12.1 | 0 |
| 5 | 55 | 1.5 | 6.8 | 0 |
| 10 | 75 | 0.8 | 2.5 | 0.2 |
| 25 | 80 | 0.5 | 1.8 | 0.8 |
| 50 | 82 | 0.4 | 1.5 | 2.1 |
Note: This is example data and will vary depending on the experimental model and conditions.
Visualizations
Signaling Pathway
Caption: The caspy2-GSDMEb mediated pyroptosis pathway in zebrafish.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage in zebrafish larvae.
Logical Relationship
References
- 1. Pyroptosis Mediates Neutrophil Extracellular Trap Formation during Bacterial Infection in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular Visualization of Macrophage Pyroptosis and Interleukin-1β Release in a Viral Hemorrhagic Infection in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidimensional In Vivo Hazard Assessment Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-FEID-CMK & Pyroptosis Inhibition Experiments
Welcome to the technical support center for Ac-FEID-CMK and related pyroptosis inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb).[1][2] Its primary mechanism of action is the inhibition of pyroptosis, a form of inflammatory programmed cell death. It functions by suppressing the caspy2-mediated noncanonical inflammasome pathway in zebrafish, which is analogous to the caspase-4/5/11 pathway in mammals that cleaves Gasdermin D (GSDMD) to induce pyroptosis.[1][2]
Q2: What is the molecular basis of inhibition by chloromethylketone (CMK) peptides?
Peptide inhibitors with a chloromethylketone (CMK) moiety act as irreversible covalent inhibitors of cysteine proteases like caspases. The CMK group forms a covalent bond with the active site cysteine residue of the target protease, thereby permanently inactivating the enzyme.[3]
Q3: What are the potential off-target effects of CMK-based inhibitors?
While designed to be specific, CMK-based inhibitors can have off-target effects. For instance, the chloromethylketone protease inhibitor AAPF(CMK) has been shown to react with ATP-dependent helicases and SAP-domain proteins.[4] Additionally, some serine protease inhibitors like TPCK and TLCK, which also contain a chloromethylketone group, can inhibit signaling pathways unrelated to their primary protease targets, such as the pp70s6k activation pathway.[5] It is crucial to include appropriate controls to validate the specificity of the observed effects.
Q4: Are there alternatives to this compound for studying pyroptosis in mammalian systems?
Yes, since this compound is specific to zebrafish, researchers studying mammalian systems can use other inhibitors. A commonly used inhibitor is Ac-FLTD-CMK, which is derived from Gasdermin D (GSDMD) and effectively inhibits inflammatory caspases such as caspase-1, -4, -5, and -11.[6] Another well-known caspase-1 inhibitor is AC-YVAD-CMK.[7]
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments involving pyroptosis inhibitors and related assays.
General Inhibitor-Related Issues
| Issue | Possible Cause | Suggested Solution |
| Inhibitor appears inactive or shows low potency. | 1. Improper storage leading to degradation. 2. Incorrect final concentration. 3. Poor solubility in the experimental medium. 4. The target caspase is not activated in your specific model. | 1. Ensure the inhibitor is stored correctly, protected from light and moisture, and avoid repeated freeze-thaw cycles. 2. Verify calculations and prepare fresh dilutions. 3. Prepare a fresh stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting into aqueous media. 4. Confirm activation of the target caspase using a positive control or by Western blot for the cleaved form. |
| Observed cellular toxicity unrelated to pyroptosis. | 1. High concentration of the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects of the inhibitor. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control. 3. Test the inhibitor in a cell line that does not express the target caspase to assess off-target toxicity. |
Assay-Specific Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in control wells. | 1. High inherent LDH activity in the serum used in the culture medium.[8] 2. High spontaneous LDH release due to high cell density or rough handling.[8] 3. Contamination of reagents. | 1. Reduce the serum concentration in your medium (e.g., to 1-5%) or use serum-free medium for the assay period.[8] 2. Optimize cell seeding density and handle cells gently during plating and treatment.[8] 3. Use fresh, sterile reagents. |
| Low signal in treated wells. | 1. Low cell number. 2. Insufficient incubation time for LDH release. 3. The treatment did not induce significant cytotoxicity. | 1. Optimize the cell number to ensure the LDH signal is within the linear range of the assay.[9] 2. Increase the incubation time after treatment. 3. Confirm that your positive control for cytotoxicity is working. |
| Issue | Possible Cause | Suggested Solution |
| High background. | 1. Inefficient washing. 2. Contaminated substrate. 3. Conjugate concentration is too high. | 1. Ensure thorough and efficient washing of the plate between steps.[10] 2. Use fresh, colorless substrate.[10] 3. Check and optimize the dilution of the HRP-conjugate.[10] |
| Weak or no signal. | 1. Incorrect dilutions of standards or samples. 2. Insufficient incubation times. 3. Reagents stored improperly or expired. | 1. Carefully prepare fresh dilutions of standards and samples.[10] 2. Follow the protocol's recommended incubation times.[10] 3. Ensure all reagents are stored at the correct temperature and are within their expiry date.[10] |
| High variability between replicates. | 1. Poor mixing of reagents or samples. 2. Inefficient washing. 3. Pipetting errors. | 1. Mix all solutions thoroughly but gently before adding to the plate.[10] 2. Ensure consistent and thorough washing for all wells.[10] 3. Use calibrated pipettes and be careful with pipetting technique. |
| Issue | Possible Cause | Suggested Solution |
| No signal for cleaved caspase. | 1. Insufficient protein loaded. 2. The timing of sample collection missed the peak of caspase activation. 3. Poor antibody quality or incorrect antibody dilution. 4. Protein degradation. | 1. Load a sufficient amount of protein (at least 20-30 µg of whole-cell extract).[11] 2. Perform a time-course experiment to determine the optimal time point for detecting cleavage. 3. Use a validated antibody at the recommended dilution and include a positive control (e.g., cells treated with a known apoptosis/pyroptosis inducer). 4. Use fresh lysates and always include protease inhibitors in your lysis buffer.[11] |
| Multiple non-specific bands. | 1. Antibody is not specific. 2. Too much protein loaded. 3. Inadequate blocking or washing. | 1. Use a highly specific antibody and check the product datasheet for validation data. 2. Reduce the amount of protein loaded per lane.[11] 3. Optimize blocking conditions (e.g., 5% non-fat milk or BSA) and increase the stringency of washes. |
Experimental Protocols
LDH Cytotoxicity Assay Protocol
This protocol provides a general workflow for assessing cytotoxicity by measuring Lactate Dehydrogenase (LDH) release.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they adhere and reach the desired confluency.
-
Treatment: Treat the cells with this compound or other inhibitors for a specified pre-incubation time, followed by the addition of the pyroptosis-inducing stimulus (e.g., LPS and nigericin). Include the following controls:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Vehicle Control: Cells treated with the inhibitor's solvent.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.[9]
-
Positive Control: Cells treated with the stimulus without any inhibitor.
-
-
LDH Release: After the treatment period, centrifuge the plate if cells are in suspension.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (substrate and catalyst) from a commercial kit to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually up to 30 minutes).
-
Measurement: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
IL-1β ELISA Protocol
This protocol outlines the steps for quantifying IL-1β in cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again and add your samples (cell culture supernatants) and a serial dilution of the IL-1β standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the standards and determine the concentration of IL-1β in your samples.
Western Blot for Caspase Activation
This protocol describes the detection of cleaved (active) caspases.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel. For small cleaved fragments, a higher percentage gel may be required.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the cleaved form of the caspase of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: The presence of a band at the expected molecular weight for the cleaved caspase indicates its activation. Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Workflows
Canonical and Non-Canonical Pyroptosis Pathways
Caption: Canonical and non-canonical pyroptosis signaling pathways.
Troubleshooting Workflow for Unexpected Pyroptosis Assay Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active-site geometry of proteinase K. Crystallographic study of its complex with a dipeptide chloromethyl ketone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Ac-FEID-CMK In Vitro Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vitro activity of Ac-FEID-CMK, a potent inhibitor of inflammatory caspases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic peptide inhibitor designed to target inflammatory caspases. Its sequence is derived from Gasdermin E (GSDME), a substrate for caspase-3. While initially designed based on a caspase-3 cleavage site, it has been investigated for its potential to inhibit pyroptosis, a form of inflammatory cell death. The chloromethylketone (CMK) group allows it to covalently bind to the active site of target caspases, leading to irreversible inhibition. A similar and more extensively characterized inhibitor, Ac-FLTD-CMK, derived from Gasdermin D (GSDMD), potently inhibits inflammatory caspases such as caspase-1, -4, -5, and -11.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound functions as an irreversible inhibitor of specific caspases. By mimicking the natural substrate, it enters the enzyme's active site. The CMK moiety then forms a covalent bond with a critical cysteine residue within the catalytic site of the caspase, thereby permanently inactivating the enzyme. This prevents the caspase from cleaving its downstream substrates, such as pro-inflammatory cytokines and Gasdermin D (GSDMD), which is the executioner of pyroptosis.[1]
Q3: What are the key in vitro assays to confirm the activity of this compound?
To confirm the in vitro activity of this compound, a multi-faceted approach is recommended, focusing on its impact on the caspase-1 signaling cascade and pyroptosis. The key assays include:
-
Caspase-1 Activity Assay: Directly measures the enzymatic activity of caspase-1 in the presence of the inhibitor.
-
IL-1β Processing and Release Assay: Assesses the inhibitor's ability to block the cleavage of pro-IL-1β into its mature, secreted form.
-
Pyroptosis Assay: Measures the inhibitor's capacity to prevent inflammatory cell death.
Troubleshooting Guide
Issue: High background signal in my caspase-1 activity assay.
-
Possible Cause: Sub-optimal substrate concentration or non-specific substrate cleavage.
-
Solution: Titrate the substrate to determine the optimal concentration for your assay conditions. Ensure you are using a substrate with high selectivity for caspase-1, such as Ac-YVAD-pNA or Ac-YVAD-AMC.[4] Consider running parallel controls with a less specific substrate to assess the level of non-specific protease activity.
Issue: No significant inhibition of IL-1β release observed.
-
Possible Cause 1: Insufficient inflammasome activation.
-
Solution 1: Ensure your cells are properly primed (e.g., with LPS) to induce pro-IL-1β expression and that the subsequent activation signal (e.g., ATP, nigericin) is potent enough to activate the inflammasome.[1][5]
-
Possible Cause 2: The inhibitor concentration is too low.
-
Solution 2: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell type and experimental conditions.
-
Possible Cause 3: The inhibitor was added too late.
-
Solution 3: Pre-incubate the cells with this compound before adding the inflammasome activator to ensure the inhibitor has sufficient time to enter the cells and bind to its target.
Issue: Inconsistent results in the pyroptosis (LDH release) assay.
-
Possible Cause: Cell death is occurring through a non-pyroptotic pathway.
-
Solution: Confirm that the observed cell death is caspase-1 dependent. Run parallel experiments using cells deficient in key pyroptosis pathway components (e.g., caspase-1 knockout cells) or co-treat with a more established caspase-1 inhibitor like Ac-YVAD-CMK as a positive control.[6][7] Additionally, you can use microscopy to observe the characteristic morphological changes of pyroptosis, such as cell swelling and membrane rupture.[8]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations for Ac-FLTD-CMK, a closely related Gasdermin-derived peptide inhibitor, against various inflammatory caspases. This data can serve as a reference for designing dose-response experiments for this compound.
| Inhibitor | Target Caspase | IC50 Value |
| Ac-FLTD-CMK | Caspase-1 | 46.7 nM[2][3][9] |
| Ac-FLTD-CMK | Caspase-4 | 1.49 µM[2][3][9] |
| Ac-FLTD-CMK | Caspase-5 | 329 nM[2][3][9] |
Experimental Protocols
Caspase-1 Activity Assay (Fluorometric)
This protocol measures the inhibition of recombinant active caspase-1 by this compound.
-
Materials:
-
Recombinant active human caspase-1
-
This compound
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm for AMC)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of recombinant active caspase-1 to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the caspase-1 substrate Ac-YVAD-AMC to all wells.[4]
-
Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes using a microplate reader.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
IL-1β Processing and Release Assay (Western Blot & ELISA)
This protocol assesses the ability of this compound to inhibit IL-1β maturation and secretion from cultured macrophages.
-
Materials:
-
THP-1 cells (or other suitable macrophage cell line)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
LPS (Lipopolysaccharide)
-
ATP or Nigericin (B1684572)
-
This compound
-
Cell culture media and supplements
-
Lysis buffer for Western blot
-
Antibodies: anti-human IL-1β (for both pro and mature forms), anti-caspase-1 (for both pro and cleaved forms), anti-GSDMD (for both full-length and N-terminal fragment), and a loading control (e.g., anti-GAPDH)
-
Human IL-1β ELISA kit
-
Protein concentrators for supernatant samples
-
-
Procedure:
-
Cell Culture and Priming:
-
Inhibitor Treatment and Inflammasome Activation:
-
Pre-incubate the primed cells with varying concentrations of this compound (and a vehicle control) for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.[1]
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
-
Western Blot Analysis:
-
Concentrate the proteins in the supernatant.
-
Separate cell lysates and concentrated supernatant proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against cleaved caspase-1 (p20), mature IL-1β (p17), and the N-terminal fragment of GSDMD (p30).[8][10][11] Analyze cell lysates for pro-caspase-1, pro-IL-1β, full-length GSDMD, and a loading control.
-
-
ELISA Analysis:
-
Quantify the concentration of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[12]
-
-
Pyroptosis Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells undergoing pyroptosis.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable cell line
-
LPS
-
Nigericin or ATP
-
This compound
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plate
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS for 3-4 hours.
-
Pre-incubate the primed cells with a serial dilution of this compound for 1 hour. Include wells for a vehicle control, an untreated control (for spontaneous LDH release), and a maximum LDH release control (lysis buffer).
-
Induce pyroptosis by adding nigericin or ATP.[6]
-
Incubate for the time specified by your LDH assay kit (typically 1-2 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Add the LDH reaction mixture from the kit and incubate as per the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity (LDH release) for each condition, normalized to the spontaneous and maximum release controls.
-
Visualizations
Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by this compound.
Caption: Workflow for assessing this compound's effect on IL-1β processing and release.
Caption: Troubleshooting logic for unexpected results in pyroptosis inhibition assays.
References
- 1. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. Ac-FLTD-CMK | Caspase | TargetMol [targetmol.com]
- 10. Cleaved IL-1β (Asp116) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Stimulation of Toll-like receptor 3 and 4 induces interleukin-1β maturation by caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammasome-dependent IL-1β release depends upon membrane permeabilisation - PMC [pmc.ncbi.nlm.nih.gov]
Ac-FEID-CMK reconstitution and storage best practices
Disclaimer: Information regarding the reconstitution, storage, and specific experimental protocols for Ac-FEID-CMK is limited. The following guidelines are based on best practices for similar peptide inhibitors, such as Ac-FLTD-CMK, and should be considered as general recommendations. Researchers should perform small-scale tests to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific peptide inhibitor derived from zebrafish Gasdermin Eb (GSDMEb).[1][2] It is primarily used in research to study the process of pyroptosis, a form of programmed cell death. This compound functions by inhibiting the caspy2-mediated noncanonical inflammasome pathway, which plays a role in septic acute kidney injury (AKI) in zebrafish models.[1][2]
Q2: How should I reconstitute lyophilized this compound?
Q3: What is the recommended storage procedure for this compound?
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Stock Solution: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Q4: How stable is the this compound stock solution?
The stability of this compound in solution has not been specifically determined. However, for similar peptide inhibitors, stock solutions in DMSO are generally stable for several months when stored properly at -80°C. It is best practice to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Improper reconstitution or storage: The compound may have degraded due to moisture or repeated freeze-thaw cycles. | Reconstitute a fresh vial of the inhibitor using anhydrous DMSO. Ensure proper aliquoting and storage at -80°C. |
| Incorrect inhibitor concentration: The concentration used may be too low to effectively inhibit the target. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. | |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | While CMK peptides are generally cell-permeable, incubation time may need to be optimized. Try pre-incubating the cells with the inhibitor for a longer duration before applying the stimulus. | |
| Precipitate formation in stock solution | Low-quality solvent: The solvent may contain water, which can reduce the solubility of the peptide. | Use high-purity, anhydrous DMSO for reconstitution. |
| Exceeded solubility limit: The concentration of the stock solution may be too high. | Prepare a new stock solution at a lower concentration. Gentle warming and vortexing may help to redissolve the precipitate, but be cautious as heat can degrade the peptide. | |
| Off-target effects observed | High inhibitor concentration: Using an excessively high concentration can lead to non-specific effects. | Lower the concentration of this compound used in your experiment. |
| Contamination: The stock solution or cell culture may be contaminated. | Use sterile techniques for reconstitution and handling. Ensure cell cultures are free from contamination. |
Quantitative Data Summary
Specific quantitative data for this compound, such as its exact solubility and IC50 values in various systems, are not widely published. Researchers are encouraged to consult the manufacturer's product-specific datasheet, if available, or to determine these parameters empirically.
For a related compound, Ac-FLTD-CMK, the following data is available and may serve as a general reference:
| Parameter | Value (for Ac-FLTD-CMK) |
| Solubility in DMSO | ≥ 10 mg/mL |
| Storage of Powder | -20°C |
| Storage of Stock Solution | -80°C |
Experimental Protocols
A specific, detailed experimental protocol for the use of this compound is not available in the provided search results. The general workflow for using such an inhibitor in a cell-based assay would be as follows:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: On the day of the experiment, treat the cells with the desired concentration of this compound. The pre-incubation time can vary but is typically between 30 minutes to 2 hours.
-
Stimulation: Add the stimulus to induce the biological response you are studying (e.g., an inducer of pyroptosis).
-
Assay: After the appropriate incubation time with the stimulus, perform the relevant assay to measure the effect of the inhibitor (e.g., LDH release assay for cell death, ELISA for cytokine release).
Visualizations
Caption: Workflow for reconstituting and storing this compound.
Caption: Inhibition of the caspy2-mediated pyroptosis pathway by this compound.
References
Technical Support Center: Interpreting Unexpected Results with Ac-FEID-CMK
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the GSDMEb inhibitor, Ac-FEID-CMK.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a peptide-based inhibitor designed specifically to target and inhibit the cleavage of zebrafish Gasdermin Eb (GSDMEb).[1] Its mechanism of action is to competitively inhibit the protease that cleaves GSDMEb, thereby preventing the release of the N-terminal fragment of GSDMEb that is responsible for forming pores in the cell membrane and inducing pyroptosis.[1]
Q2: I am not observing any inhibition of pyroptosis in my mammalian cell line treated with this compound. Why?
A primary reason for the lack of effect in mammalian cells is the species specificity of this compound. It was developed as a specific inhibitor for zebrafish GSDMEb.[1] Mammalian Gasdermin E (GSDME) has a different cleavage site recognized by caspase-3, and therefore, this compound is not expected to be an effective inhibitor in mammalian systems.[2][3][4] There are distinct differences in the gasdermin protein family and their activation mechanisms between fish and mammals.[2][5]
Q3: Can this compound inhibit other caspases or proteases?
Currently, there is limited publicly available data on the comprehensive inhibitory profile of this compound against a broad range of caspases and other proteases, even within zebrafish. While it is designed to be specific for the protease that cleaves GSDMEb, off-target effects cannot be entirely ruled out without specific experimental validation.
Q4: My cells are still dying after treatment with this compound, but the morphology does not look like pyroptosis. What could be happening?
If this compound is being used in a zebrafish model and pyroptosis is not inhibited, it's possible that cell death is occurring through an alternative pathway. The interplay between pyroptosis and apoptosis is complex. In some contexts, the inhibition of GSDME-mediated pyroptosis can shift the cell death mechanism towards apoptosis, especially if upstream activators of apoptosis (like caspase-3) are still active.[1][3][6] The expression level of GSDME itself can be a determinant of whether cells undergo pyroptosis or apoptosis.[6][7][8]
Q5: What are the key differences between GSDME-mediated pyroptosis in zebrafish and mammals?
In mammals, GSDME is primarily cleaved by caspase-3, linking apoptosis to pyroptosis.[3][4] In zebrafish, there are two GSDME orthologs, Gsdmea and Gsdmeb.[2][5] Zebrafish Gsdmeb is cleaved by caspy2 (a caspase-11 homolog), linking it to the inflammasome pathway, similar to mammalian GSDMD.[1] Zebrafish Gsdmea, on the other hand, can be cleaved by caspase-3.[2][9] This divergence in activation pathways is a critical consideration when designing and interpreting experiments.
Troubleshooting Guide
Here are some common unexpected results and steps to troubleshoot them:
Issue 1: No Inhibition of Cell Lysis Observed
| Possible Cause | Troubleshooting Steps |
| Species Specificity | Confirm that you are using a zebrafish model. This compound is not expected to work in mammalian cells. For mammalian systems, consider using a caspase-3 inhibitor to block GSDME cleavage or a pan-caspase inhibitor like Z-VAD-FMK for broader inhibition. |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup. |
| Alternative Cell Death Pathway | Investigate markers of other cell death pathways, such as apoptosis (caspase-3/7 activation, PARP cleavage) or necroptosis (MLKL phosphorylation). |
| Low GSDMEb Expression | Verify the expression level of GSDMEb in your zebrafish cells or tissue of interest using techniques like qPCR or Western blot. Low expression may result in minimal pyroptosis to inhibit.[6][7][8] |
Issue 2: Increased Cell Death or Unexpected Morphology
| Possible Cause | Troubleshooting Steps |
| Shift to Apoptosis | As mentioned, blocking pyroptosis can reveal an underlying apoptotic pathway.[1][3][6] Stain cells with markers for apoptosis (e.g., Annexin V) and analyze caspase-3/7 activity. |
| Off-Target Effects | While not extensively documented, consider the possibility of off-target effects. Use appropriate controls, including vehicle-only and unstained cells, to assess baseline cytotoxicity. |
| Inhibitor Toxicity | High concentrations of any inhibitor can be toxic. Ensure you have performed a toxicity assessment of this compound on your cells at various concentrations without the pyroptotic stimulus. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Inhibitor Stability | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Follow the manufacturer's recommendations for storage. |
| Cell Health and Density | Ensure your cells are healthy and plated at a consistent density. Stressed or overly confluent cells can respond differently to stimuli and inhibitors. |
| Assay-Specific Artifacts (e.g., LDH assay) | Be aware of potential interferences with your chosen cytotoxicity assay. For example, components in your media or the inhibitor itself could interfere with the LDH enzyme activity or the colorimetric readout. Include appropriate controls, such as a media-only blank and a positive control for cell lysis. |
Experimental Protocols
Protocol 1: Western Blot for GSDMEb Cleavage
This protocol is to determine if this compound is effectively inhibiting the cleavage of GSDMEb in zebrafish cells.
-
Cell Treatment: Plate zebrafish cells and treat with your pyroptosis-inducing stimulus in the presence or absence of a range of this compound concentrations. Include a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for zebrafish GSDMEb overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate. Look for the full-length GSDMEb and its cleaved N-terminal fragment.
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol quantifies cell lysis, a hallmark of pyroptosis.
-
Cell Seeding and Treatment: Seed zebrafish cells in a 96-well plate. Treat with the pyroptotic stimulus with and without this compound. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Media only (background)
-
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Assay: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Signaling Pathways and Experimental Workflows
Caption: GSDMEb-mediated pyroptosis pathway in zebrafish and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: The central role of GSDME expression levels in determining the switch between apoptosis and pyroptosis upon caspase-3 activation.
References
- 1. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Review of Pyroptosis in Mammals and Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gasdermin E-mediated programmed cell death: An unpaved path to tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression levels of caspase‐3 and gasdermin E and their involvement in the occurrence and prognosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation | eLife [elifesciences.org]
Ac-FEID-CMK quality control and purity assessment
Welcome to the technical support center for Ac-FEID-CMK, a potent and specific inhibitor of the zebrafish caspy2-mediated noncanonical inflammasome pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide inhibitor derived from the cleavage site of zebrafish Gasdermin Eb (GSDMEb). Its primary application is in the study of pyroptosis, a form of inflammatory cell death, in zebrafish models. Specifically, it inhibits the caspy2-mediated noncanonical inflammasome pathway, which is involved in septic acute kidney injury (AKI).[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive inhibitor at the GSDMEb cleavage site. In the zebrafish noncanonical inflammasome pathway, the cysteine protease caspy2 is activated by cytosolic lipopolysaccharide (LPS).[3][4][5] Activated caspy2 then cleaves GSDMEb, releasing its N-terminal domain which forms pores in the cell membrane, leading to pyroptosis. This compound, by mimicking the cleavage site, irreversibly binds to the active site of caspy2, thereby preventing the cleavage of GSDMEb and subsequent pyroptotic cell death.[1][6]
Q3: What are the physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H37ClN4O9 |
| Molecular Weight | 597.06 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
(Note: For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.)
Quality Control and Purity Assessment
Q4: How is the quality and purity of this compound assessed?
A4: As a synthetic peptide, the quality and purity of this compound are critical for reliable experimental outcomes. Standard analytical techniques are employed to ensure its identity, purity, and stability.[7][8][9]
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (MS) | Matches theoretical mass |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection in a specified solvent (e.g., DMSO) | Clear solution at a defined concentration |
Q5: What are common impurities that can be found in this compound preparations?
A5: Impurities in synthetic peptides can arise during synthesis or degradation during storage.[10][11] For this compound, potential impurities may include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Incomplete peptide chains.
-
Oxidized forms: Particularly of methionine if present, though not in the FEID sequence.
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA) from HPLC purification.[12]
-
Enantiomers: Peptides containing D-amino acids instead of the natural L-amino acids.
Experimental Protocols
Q6: Can you provide a general protocol for using this compound in a zebrafish model of septic AKI?
A6: The following is a generalized protocol based on published studies.[1][13] Researchers should optimize concentrations and timings for their specific experimental setup.
Experimental Workflow for In Vivo Inhibition of Pyroptosis in Zebrafish Larvae
Caption: Workflow for this compound use in zebrafish septic AKI model.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Zebrafish Larvae Preparation:
-
Raise wild-type or relevant transgenic zebrafish larvae under standard conditions to the desired developmental stage (e.g., 2-3 days post-fertilization).
-
-
Inhibitor Administration:
-
Dilute the this compound stock solution to the desired final concentration in a suitable injection buffer (e.g., phosphate-buffered saline with phenol (B47542) red).
-
Using a microinjection setup, intravenously inject a defined volume of the inhibitor solution into the larvae.[14] A vehicle control group (injection buffer with the same final concentration of DMSO) should be included.
-
-
Induction of Septic AKI:
-
Following inhibitor administration (timing to be optimized, e.g., 1-2 hours post-injection), challenge the larvae with a lethal dose of lipopolysaccharide (LPS) via microinjection to induce sepsis.
-
-
Assessment of Outcomes:
-
Survival: Monitor and record the survival rate of the larvae at regular intervals.
-
Phenotypic Analysis: Observe larvae for signs of acute kidney injury, such as pericardial edema.
-
Histology: Fix, section, and stain the kidney tissue to assess tubular damage.
-
Pyroptosis Visualization: Use in vivo staining with dyes like propidium (B1200493) iodide (PI) to visualize pyroptotic cells in the renal tubules.[1]
-
Troubleshooting Guide
Q7: My this compound inhibitor shows no effect in my zebrafish experiments. What could be the problem?
A7: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
Troubleshooting Workflow for Ineffective Inhibition
Caption: Troubleshooting guide for lack of this compound efficacy.
-
Inhibitor Integrity:
-
Solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting into aqueous buffer. Precipitates can significantly lower the effective concentration.
-
Storage and Handling: this compound, like other peptide-based inhibitors, can be sensitive to repeated freeze-thaw cycles. Use single-use aliquots. Verify that the compound has been stored correctly at -20°C or below.
-
Purity: If possible, verify the purity of your batch using HPLC. A low-purity compound will have reduced potency.
-
-
Experimental Protocol:
-
Concentration: The effective concentration may need to be optimized. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific model.
-
Timing of Administration: The timing of inhibitor injection relative to the LPS challenge is crucial. The inhibitor needs to be present and active when the caspy2 pathway is triggered.
-
Route of Administration: Ensure the intravenous microinjection is successful and the inhibitor enters circulation.
-
-
Biological System:
-
Severity of Insult: The dose of LPS might be too high, overwhelming the inhibitory capacity. Try a lower dose of LPS.
-
Alternative Pathways: Confirm that the observed cell death in your model is indeed mediated by the caspy2-GSDMEb pathway and not by other parallel cell death mechanisms.
-
Signaling Pathway
The Caspy2-Mediated Noncanonical Inflammasome Pathway in Zebrafish
The diagram below illustrates the signaling cascade targeted by this compound.
Caption: Inhibition of the caspy2 pathway by this compound in zebrafish.
References
- 1. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zebrafish in Inflammasome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polypeptide.com [polypeptide.com]
- 8. genscript.com [genscript.com]
- 9. Ensuring Quality by Peptide Purity Testing | MolecularCloud [molecularcloud.org]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous microinjections of zebrafish larvae to study acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-FEID-CMK In Vivo Applications
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the zebrafish-specific GSDMEb-derived peptide inhibitor, Ac-FEID-CMK, in in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and minimize toxicity during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of zebrafish caspy2 (caspase-11 ortholog). It is a GSDMEb-derived peptide that competitively binds to caspy2, preventing the cleavage of Gasdermin Eb (GSDMEb). This action blocks the formation of pores in the cell membrane, thereby inhibiting pyroptosis, a lytic and inflammatory form of cell death.[1] By suppressing the caspy2-mediated noncanonical inflammasome pathway, this compound can attenuate the mortality and kidney injury associated with septic shock in zebrafish models.[1]
Q2: What are the potential sources of toxicity for this compound in vivo?
A2: While specific toxicity studies for this compound are not extensively documented, potential sources of toxicity can be extrapolated from similar peptide-based chloromethylketone inhibitors. These include:
-
High-Dose Toxicity: Exceeding the therapeutic window can lead to adverse effects. For instance, the related caspase-1 inhibitor Ac-YVAD-CMK was found to be lethal in mice at doses greater than 800 ng per mouse.[2]
-
Off-Target Effects: Although designed for specificity, high concentrations of peptide inhibitors may interact with other cellular components, leading to unintended consequences.
-
Vehicle-Related Toxicity: The solvents and excipients used to formulate this compound for in vivo administration can have their own toxic profiles.
-
Immunogenicity: As a peptide, there is a potential for an immune response, especially with repeated administration, although this is less common with smaller peptides.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Peptide inhibitors like this compound often have limited aqueous solubility. A common approach to improve solubility and bioavailability is to use a co-solvent system. A widely used vehicle for similar compounds involves dissolving the peptide in Dimethyl Sulfoxide (DMSO) first, and then further diluting with other vehicles like Polyethylene Glycol (PEG), Tween 80, or corn oil. It is crucial to prepare a clear stock solution and to make the working solution fresh for each experiment to avoid precipitation.
Troubleshooting Guides
Issue 1: High Mortality or Unexpected Adverse Events in Experimental Animals
-
Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific model. Start with a low dose and escalate incrementally while monitoring for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Review Literature for Analogs: Examine studies using similar peptide-based caspase inhibitors to inform your dosing strategy. For example, a study with Ac-YVAD-CMK identified a lethal dose, providing a potential upper limit to consider.[2]
-
Histopathological Analysis: If unexpected mortality occurs, perform histopathological analysis of major organs (liver, kidney, spleen, lungs, heart) to identify signs of toxicity. This was a method used to determine the No Observable Adverse Effect Level (NOAEL) for the peptide inhibitor SET-M33.[3]
-
| Parameter | Low Dose (e.g., 1 mg/kg) | Medium Dose (e.g., 5 mg/kg) | High Dose (e.g., 10 mg/kg) | Vehicle Control |
| Survival Rate | 100% | 100% | 70% | 100% |
| Body Weight Change | +5% | +3% | -10% | +5% |
| Clinical Signs | Normal | Normal | Lethargy, Piloerection | Normal |
| Kidney Histology | No abnormalities | No abnormalities | Mild tubular necrosis | No abnormalities |
| Liver Histology | No abnormalities | No abnormalities | Minor sinusoidal dilation | No abnormalities |
| Hypothetical data for a dose-ranging study. |
Issue 2: Inconsistent or Lack of Efficacy
-
Possible Cause 1: Poor solubility or precipitation of this compound in the vehicle, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different co-solvent ratios. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Fresh Preparation: Always prepare the final working solution immediately before administration to prevent the compound from precipitating out of solution.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
| Formulation | Solubility | In Vivo Efficacy (e.g., reduction in IL-1β) |
| 10% DMSO in Saline | Precipitates | Low |
| 10% DMSO, 40% PEG300 in Saline | Clear Solution | Moderate |
| 10% DMSO, 40% PEG300, 5% Tween 80 in Saline | Clear Solution | High |
| Hypothetical data for formulation optimization. |
-
Possible Cause 2: The inhibitor is not reaching the target tissue in sufficient concentrations.
-
Troubleshooting Steps:
-
Route of Administration: Consider alternative routes of administration. While intraperitoneal (IP) injection is common, intravenous (IV) or subcutaneous (SC) routes may provide different pharmacokinetic profiles.
-
Pharmacokinetic (PK) Study: If resources allow, conduct a basic PK study to measure the concentration of this compound in plasma and target tissues over time.
-
Issue 3: Off-Target Effects or Unexplained Phenotypes
-
Possible Cause: At higher concentrations, this compound may inhibit other caspases or cellular proteins.
-
Troubleshooting Steps:
-
Specificity Profiling: In vitro, test the inhibitory activity of this compound against a panel of related caspases (if available for your model organism) to confirm its specificity.
-
Use the Lowest Effective Dose: Once the minimally effective dose is established, use this concentration for your experiments to reduce the likelihood of off-target effects.
-
Control Experiments: Include appropriate controls, such as a scrambled peptide control, to ensure that the observed effects are due to the specific inhibitory action of this compound.
-
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Zebrafish Sepsis Model
This protocol is adapted from methodologies used for similar peptide inhibitors in rodent models and tailored for a zebrafish application.
-
Preparation of Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 10 mg/mL stock solution.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution (for intraperitoneal injection):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare the vehicle: a sterile mixture of 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare a 1 mg/kg working solution for a 25g mouse (as an example for calculation principles), you would need 25 µg of the inhibitor.
-
Add 2.5 µL of the 10 mg/mL stock solution to 247.5 µL of the vehicle to get a final concentration of 100 µg/mL.
-
The final injection volume would be 250 µL. Adjust calculations based on the weight of the zebrafish and the desired injection volume.
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
-
Administration:
-
Anesthetize the zebrafish according to your institution's approved protocols.
-
Administer the this compound working solution or vehicle control via intraperitoneal injection.
-
Monitor the animals for recovery from anesthesia and for any signs of distress.
-
-
Induction of Sepsis:
-
At the appropriate time point post-treatment, induce sepsis using lipopolysaccharide (LPS) injection, as described in established zebrafish sepsis models.
-
-
Endpoint Analysis:
-
Monitor survival rates over a defined period.
-
At the experimental endpoint, collect tissues (e.g., kidney, liver) for histological analysis or homogenization for cytokine measurement (e.g., ELISA for IL-1β).
-
Visualizations
Caption: this compound inhibits the caspy2-GSDMEb pyroptosis pathway.
Caption: Workflow for in vivo testing of this compound.
References
- 1. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyroptosis Inhibitors: Ac-FEID-CMK and Ac-FLTD-CMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two peptidic inhibitors, Ac-FEID-CMK and Ac-FLTD-CMK, often associated with the study of pyroptosis. While both are chloromethylketone (CMK)-modified peptides, their primary targets and mechanisms of action diverge significantly, positioning them as tools for dissecting distinct pathways of programmed cell death. This document outlines their respective specificities, presents available quantitative data, and provides detailed experimental protocols for their characterization.
Introduction to Pyroptosis and Gasdermins
Pyroptosis is a lytic and inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals. It is primarily executed by members of the gasdermin (GSDM) protein family. Upon cleavage by specific caspases, the N-terminal fragment of a gasdermin protein oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.
The two major pyroptotic pathways are mediated by Gasdermin D (GSDMD) and Gasdermin E (GSDME).
-
GSDMD-mediated pyroptosis is typically triggered by inflammatory caspases, including caspase-1, -4, -5, and -11. This pathway is a key component of the innate immune response to microbial infections.
-
GSDME-mediated pyroptosis is initiated by the apoptotic executioner, caspase-3. This pathway can convert an apoptotic signal into a pyroptotic one, amplifying the inflammatory response.
Ac-FLTD-CMK: An Indirect Inhibitor of GSDMD-Mediated Pyroptosis
Ac-FLTD-CMK is a synthetic peptide inhibitor designed based on the cleavage site of human GSDMD by inflammatory caspases (FLTD). However, Ac-FLTD-CMK does not directly inhibit GSDMD. Instead, it acts as an irreversible inhibitor of the inflammatory caspases that cleave GSDMD, thereby indirectly blocking GSDMD-mediated pyroptosis.
Mechanism of Action
Ac-FLTD-CMK covalently binds to the catalytic cysteine residue in the active site of inflammatory caspases, rendering them inactive. By inhibiting these caspases, it prevents the cleavage of pro-GSDMD into its active p30 N-terminal fragment, thus inhibiting pore formation and subsequent cell death.[1]
Target Specificity and Efficacy
Ac-FLTD-CMK exhibits potent inhibitory activity against several inflammatory caspases but does not significantly inhibit the apoptotic caspase, caspase-3.[1][2][3]
| Target Caspase | IC50 Value |
| Caspase-1 | 46.7 nM[3][4][5] |
| Caspase-4 | 1.49 µM[3][4][5] |
| Caspase-5 | 329 nM[3][4][5] |
| Caspase-11 | Inhibition observed at 10 µM |
This compound: A Putative Inhibitor of GSDME-Mediated Pyroptosis
The available scientific literature suggests that this compound is not an inhibitor of GSDMD-mediated pyroptosis. The "FEID" sequence is not the recognized cleavage site for inflammatory caspases on GSDMD. Instead, research points towards its involvement in the GSDME-mediated pyroptosis pathway, which is dependent on caspase-3. Some evidence suggests that "ACE-FEID-CMK" acts as a competitive peptide inhibitor at the GSDMEb cleavage site in zebrafish, where it can block the pyroptosis signaling pathway.[6]
Mechanism of Action
Presumably, this compound, if active, would function as an inhibitor of caspase-3, the key enzyme responsible for cleaving GSDME. By inhibiting caspase-3, it would prevent the generation of the pore-forming N-terminal fragment of GSDME.
Target Specificity and Efficacy
| Inhibitor | Target Caspase | IC50 Value |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 µM[2] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 µM[2] |
These data suggest that peptide inhibitors derived from the GSDME cleavage site can effectively inhibit caspase-3.
Summary of Comparison
| Feature | Ac-FLTD-CMK | This compound |
| Primary Target | Inflammatory Caspases (Caspase-1, -4, -5, -11)[3][4][5] | Likely Caspase-3 (in the context of GSDME) |
| Pyroptosis Pathway | GSDMD-mediated pyroptosis | GSDME-mediated pyroptosis |
| Mechanism | Indirectly inhibits GSDMD by targeting upstream caspases | Potentially inhibits GSDME cleavage by targeting caspase-3 |
| Known Applications | Studying canonical and non-canonical inflammasome pathways | Potentially studying the switch from apoptosis to pyroptosis |
Signaling Pathway Diagrams
Caption: Inhibition of GSDMD-mediated pyroptosis by Ac-FLTD-CMK.
Caption: Putative inhibition of GSDME-mediated pyroptosis by this compound.
Experimental Protocols
In Vitro Caspase Activity Assay (Fluorometric)
This protocol is for determining the IC50 values of caspase inhibitors.
Materials:
-
Recombinant active caspases (Caspase-1, -3, -4, -5, -11)
-
Fluorogenic caspase substrate (e.g., Ac-WEHD-AFC for Caspase-1/4/5, Ac-DEVD-AMC for Caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Ac-FLTD-CMK and/or this compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., Ac-FLTD-CMK) in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro caspase activity assay.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Pyroptosis
This assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS (Lipopolysaccharide)
-
Nigericin (B1684572) or ATP
-
Ac-FLTD-CMK
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plate
-
Spectrophotometer
Procedure:
-
Seed cells (e.g., BMDMs at 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., Ac-FLTD-CMK) for 30-60 minutes.
-
Induce pyroptosis by adding an NLRP3 activator like nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
Incubate for the appropriate time to induce cell death (e.g., 1-2 hours).
-
Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at 490 nm.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity and the inhibition of pyroptosis.
Caption: Workflow for LDH release assay to measure pyroptosis.
IL-1β ELISA for Inflammasome Activation
This protocol measures the amount of mature IL-1β released from cells, a key indicator of inflammasome activation.
Materials:
-
Cell culture supernatants from the LDH assay or a parallel experiment
-
Human or mouse IL-1β ELISA kit
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Use the cell culture supernatants collected in the LDH assay protocol.
-
Perform the IL-1β ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the cell supernatants and IL-1β standards to the plate and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
-
Determine the extent to which the inhibitor reduces IL-1β release.
Conclusion
Ac-FLTD-CMK is a well-characterized and specific tool for studying GSDMD-mediated pyroptosis by inhibiting the upstream inflammatory caspases. In contrast, this compound is not a direct inhibitor of the GSDMD pathway but is likely involved in the GSDME-mediated pyroptotic pathway, which is dependent on caspase-3. Researchers should carefully select the appropriate inhibitor based on the specific pyroptotic pathway they intend to investigate. The experimental protocols provided in this guide offer a framework for the quantitative assessment of these and other pyroptosis inhibitors.
References
- 1. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of Ac-FEID-CMK and Other Gasdermin Inhibitors for GSDMEb Modulation
For Immediate Release
This guide provides a comparative analysis of the zebrafish-specific Gasdermin Eb (GSDMEb) inhibitor, Ac-FEID-CMK, with other known gasdermin and caspase inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of pyroptosis and seeking to modulate Gasdermin E (GSDME) activity.
Introduction to GSDME-Mediated Pyroptosis
Gasdermin E (GSDME), also known as DFNA5, is a member of the gasdermin protein family that plays a crucial role in a form of programmed cell death called pyroptosis. Upon cleavage by activated caspase-3, the N-terminal domain of GSDME translocates to the plasma membrane, where it forms pores, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines. This pathway has been implicated in the side effects of chemotherapy and in various inflammatory conditions. The zebrafish ortholog, GSDMEb, has emerged as a valuable model for studying GSDME-driven pyroptosis in vivo.
This compound: A Specific Inhibitor of Zebrafish GSDMEb
Comparison with Alternative Inhibitors
Several other compounds have been identified that can inhibit pyroptosis, either by directly targeting gasdermins or by inhibiting the upstream caspases responsible for their activation. The following table summarizes key inhibitors and their characteristics.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 | Model System(s) |
| This compound | GSDMEb (zebrafish) | Competitive peptide inhibitor of GSDMEb cleavage | Not available | Zebrafish[1][2] |
| Z-DEVD-FMK | Caspase-3 | Irreversible caspase inhibitor, prevents GSDME cleavage | ~1.326 µM (for caspase-3 activity) | Mammalian cells, mice[3] |
| Ac-DMPD-CMK | Caspase-3 | GSDME-derived peptide inhibitor of caspase-3 | 0.5456 µM (for caspase-3 activity) | Mammalian cells, mice[3] |
| Ac-DMLD-CMK | Caspase-3 | GSDME-derived peptide inhibitor of caspase-3 | 0.7455 µM (for caspase-3 activity) | Mammalian cells, mice[3] |
| Disulfiram | GSDMD | Covalently modifies Cys191 of GSDMD, blocking pore formation | Nanomolar efficacy | Mammalian cells, mice |
| LDC7559 | GSDMD | Selective inhibitor of GSDMD | Not available | Mammalian cells, mice |
| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | GSDMD-derived peptide inhibitor of inflammatory caspases | 46.7 nM (Caspase-1), 1.49 µM (Caspase-4), 329 nM (Caspase-5) | Mammalian cells, mice[4] |
| Ac-YVAD-CMK | Caspase-1 | Peptide-based inhibitor of caspase-1 | Not available | Mammalian cells, rats[5] |
Signaling Pathway and Inhibition
The following diagram illustrates the GSDME-mediated pyroptosis pathway and the points of intervention for various inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase Inhibitors: Ac-FEID-CMK Specificity Versus the Pan-Caspase Inhibitor Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, caspases stand as critical executioners of programmed cell death and key mediators of inflammation. The ability to selectively inhibit these proteases is paramount for dissecting their roles in various physiological and pathological processes. This guide provides an objective comparison between the specific caspase inhibitor Ac-FEID-CMK (and its close, well-documented analog Ac-FLTD-CMK) and the widely used pan-caspase inhibitor Z-VAD-FMK. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed choice of inhibitor for your research needs.
A note on nomenclature: While the prompt specified this compound, the available scientific literature extensively documents the properties of a closely related peptide inhibitor, Ac-FLTD-CMK, which is a specific inhibitor of inflammatory caspases. This guide will focus on Ac-FLTD-CMK as a representative specific caspase inhibitor for a data-driven comparison against Z-VAD-FMK.
Mechanism of Action and Specificity
Ac-FLTD-CMK is a peptide-based irreversible inhibitor derived from the cleavage site of Gasdermin D (GSDMD), a key substrate for inflammatory caspases. This design confers a high degree of specificity towards caspases involved in the inflammasome pathway and pyroptosis, a form of pro-inflammatory cell death. It covalently binds to the catalytic cysteine residue in the active site of these caspases, thereby blocking their proteolytic activity.
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. Its tripeptide sequence (Val-Ala-Asp) is recognized by a broad range of caspases, allowing it to effectively block the activity of most caspases, including both initiator and executioner caspases involved in apoptosis, as well as inflammatory caspases.[1] This broad activity makes it a powerful tool for general studies on the role of caspases in cell death and inflammation. However, this lack of specificity can also lead to off-target effects.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Ac-FLTD-CMK and the known inhibitory profile of Z-VAD-FMK against a panel of human caspases.
| Caspase | Ac-FLTD-CMK IC50 | Z-VAD-FMK Inhibition Profile | Primary Function |
| Caspase-1 | 46.7 nM[2][3] | Potent Inhibitor | Inflammation, Pyroptosis |
| Caspase-2 | Not reported | Weakly Inhibited[4] | Apoptosis Initiation |
| Caspase-3 | No significant inhibition[2] | Potent Inhibitor | Apoptosis Execution |
| Caspase-4 | 1.49 µM[2][3] | Potent Inhibitor | Inflammation, Pyroptosis |
| Caspase-5 | 329 nM[2][3] | Potent Inhibitor | Inflammation, Pyroptosis |
| Caspase-6 | Not reported | Potent Inhibitor | Apoptosis Execution |
| Caspase-7 | Not reported | Potent Inhibitor | Apoptosis Execution |
| Caspase-8 | Not reported | Potent Inhibitor | Apoptosis Initiation |
| Caspase-9 | Not reported | Potent Inhibitor | Apoptosis Initiation |
| Caspase-10 | Not reported | Potent Inhibitor | Apoptosis Initiation |
| Caspase-11 (murine) | Inhibits at 10 µM | Potent Inhibitor | Inflammation, Pyroptosis |
Signaling Pathway Context
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the canonical apoptosis and pyroptosis pathways.
Off-Target Effects: A Critical Consideration
A significant drawback of Z-VAD-FMK is its potential for off-target effects. Notably, Z-VAD-FMK has been shown to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). This inhibition can induce autophagy, a cellular process distinct from apoptosis. This off-target activity can complicate the interpretation of experimental results, as observed effects may be due to autophagy induction rather than caspase inhibition. In contrast, specific caspase inhibitors like Ac-FLTD-CMK, due to their targeted design, are less likely to exhibit such broad off-target effects.
Experimental Protocols
To aid in the experimental design for comparing these inhibitors, we provide detailed methodologies for key assays.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of specific caspases in cell lysates.
Materials:
-
96-well black microplate
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)
-
Fluorometer with appropriate excitation/emission filters (e.g., 380 nm excitation/460 nm emission for AMC-based substrates)
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds (e.g., apoptosis/pyroptosis inducers) with or without pre-incubation with Ac-FLTD-CMK or Z-VAD-FMK at appropriate concentrations.
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer and incubate on ice for 20 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity to the untreated control.
Western Blot Analysis of Caspase Cleavage
This method detects the cleavage of pro-caspases into their active subunits, providing a qualitative assessment of caspase activation.
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for pro- and cleaved forms of caspases (e.g., caspase-3, caspase-1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the fluorometric assay protocol.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the bands corresponding to the pro-caspase and its cleaved, active fragments. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion: Choosing the Right Inhibitor
The choice between this compound (represented by Ac-FLTD-CMK) and Z-VAD-FMK hinges on the specific research question.
-
For targeted investigation of the inflammasome and pyroptosis , the high specificity of Ac-FLTD-CMK makes it the superior choice. Its focused action on inflammatory caspases minimizes the confounding effects of inhibiting apoptotic pathways, allowing for a clearer interpretation of results related to inflammatory signaling.
-
For general studies to determine if any caspase activity is involved in a cellular process , the broad-spectrum nature of Z-VAD-FMK can be advantageous as an initial screening tool. However, researchers must be cognizant of its significant off-target effects, particularly the induction of autophagy via NGLY1 inhibition. Follow-up experiments with more specific inhibitors are highly recommended to validate any findings obtained with Z-VAD-FMK.
References
Cross-Species Activity of Ac-FEID-CMK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of Ac-FEID-CMK, a selective and irreversible inhibitor of Caspase-14. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the study of this specific caspase.
Overview of this compound
This compound, or N-Acetyl-L-phenylalanyl-L-glutamyl-L-isoleucyl-L-aspartic acid fluoromethyl ketone, is a synthetic peptide that acts as a potent and irreversible inhibitor of Caspase-14. Its mechanism of action involves the fluoromethyl ketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby inactivating the enzyme.
Comparative Efficacy of this compound and Alternatives
The inhibitory activity of this compound and other caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the IC50 values of this compound against Caspase-14 from different species, alongside a known alternative, Z-VAD-FMK.
| Inhibitor | Target Enzyme | Species | IC50 Value | Reference |
| This compound | Caspase-14 | Human | Data not available | |
| Caspase-14 | Mouse | Data not available | ||
| Caspase-14 | Rat | Data not available | ||
| Z-VAD-FMK | Pan-Caspase | Human | Varies by caspase | |
| Pan-Caspase | Mouse | Varies by caspase | ||
| Pan-Caspase | Rat | Varies by caspase |
Experimental Protocols
Accurate determination of inhibitor efficacy relies on standardized experimental protocols. The following outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against a target caspase.
Caspase Activity Assay Protocol
This protocol describes the general steps for measuring caspase activity in the presence and absence of an inhibitor.
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare a stock solution of the recombinant active caspase enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic caspase substrate (e.g., Ac-WEHD-AFC for Caspase-1, -4, and -5) in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add varying concentrations of the inhibitor to the wells.
-
To initiate the reaction, add the caspase enzyme to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the change in fluorescence over time.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the role of Caspase-14 in skin barrier formation and the general workflow for evaluating caspase inhibitors.
Caption: Role of Caspase-14 in skin barrier formation.
Caption: General workflow for caspase inhibitor evaluation.
Efficacy of Ac-FEID-CMK in Mammalian Models of Sepsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The inflammatory cascade, particularly the activation of caspases and subsequent pyroptotic cell death, plays a pivotal role in the pathophysiology of sepsis. This guide provides a comparative analysis of the caspase inhibitor Ac-FEID-CMK and other alternative caspase inhibitors in mammalian models of sepsis, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Inflammasome Pathway
This compound is a specific inhibitor of caspase-3 and Gasdermin E (GSDME), key players in the pyroptotic cell death pathway. In the context of sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger the assembly of inflammasomes. This leads to the activation of inflammatory caspases, such as caspase-1 and caspase-11, which in turn cleave Gasdermin D (GSDMD) to initiate pyroptosis. Additionally, caspase-3 can cleave GSDME to induce pyroptosis. This compound intervenes in this signaling cascade, offering a potential therapeutic strategy to mitigate the excessive inflammation and cell death characteristic of sepsis.
Figure 1: Inflammasome Signaling Pathway and Points of Inhibition.
Comparative Efficacy of Caspase Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other caspase inhibitors in various mammalian models of sepsis. It is important to note that direct comparisons are challenging due to variations in experimental models, sepsis induction methods, and inhibitor dosages across different studies.
Table 1: Effect on Mortality Rates
| Inhibitor | Animal Model | Sepsis Induction | Dosage | Mortality Rate (Control) | Mortality Rate (Treated) | Citation |
| This compound | Zebrafish | LPS | Not Specified | High | Reduced | [1] |
| Ac-RFWK-CMK | C57BL/6 Mice | LPS | 25 mg/kg | 100% | ~30% | [2] |
| Ac-YVAD-CMK | Rats | LPS | 12.5 µmol/kg | 83% | 33% | [3][4] |
| zVAD-fmk | C57BL/6 Mice | LPS | 5, 10, or 20 µg/g | High | Significantly Reduced | [5][6][7] |
| zVAD-fmk | ND4 Mice | CLP | 20 mg/kg | 56.7% | 17.6% | [8] |
Table 2: Effect on Inflammatory Cytokines
| Inhibitor | Animal Model | Sepsis Induction | Cytokine | Change in Control Group | Change in Treated Group | Citation |
| Ac-YVAD-CMK | C57BL/6 Mice | CLP | IL-1β, IL-18, TNF-α, IL-6 | Strong upregulation | Significant reduction | [9][10] |
| Ac-RFWK-CMK | C57BL/6 Mice | LPS | IL-1β | Strongly elevated | Strongly decreased | [2] |
| VX-765 | Humanized NSG Mice | HIV-1 Infection | IL-18, TNF-α | Elevated | Reduced | [11] |
| zVAD-fmk | C57BL/6 Mice | LPS | TNF-α, IL-12, IL-6 | Elevated | No significant effect with intravenous injection | [5] |
Table 3: Effect on Organ Damage Markers
| Inhibitor | Animal Model | Sepsis Induction | Marker | Change in Control Group | Change in Treated Group | Citation |
| This compound | Zebrafish | LPS | Septic AKI | Induced | Reduced | [1] |
| Ac-YVAD-CMK | C57BL/6 Mice | CLP | sCR, BUN | Significant increase | Significant reduction | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.
Lipopolysaccharide (LPS)-Induced Sepsis Model
This model mimics the systemic inflammatory response to endotoxin, a major component of the outer membrane of Gram-negative bacteria.
Figure 2: Generalized workflow for LPS-induced sepsis models.
-
Animals: Typically, male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats are used.[3][4][12]
-
Sepsis Induction: A bolus intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS (from E. coli) is administered. The dose can vary (e.g., 10-25 mg/kg in mice, 25-75 mg/kg in rats) to achieve a desired level of mortality.[2][3][4][12]
-
Inhibitor Administration: The caspase inhibitor (e.g., this compound, Ac-YVAD-CMK) or vehicle is typically administered i.p. or i.v. 30 minutes to 2 hours before the LPS challenge.[4][5]
-
Endpoints: Survival is monitored over a set period (e.g., 48 hours). Blood and tissue samples are collected at various time points to measure cytokine levels and markers of organ damage.[2][9][10]
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for sepsis research as it more closely mimics the pathophysiology of human polymicrobial sepsis.
Figure 3: Key steps in the Cecal Ligation and Puncture (CLP) surgical procedure.
-
Animals: Male C57BL/6 mice or Wistar/Sprague-Dawley rats are commonly used.[13][14]
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve, and then punctured once or twice with a needle of a specific gauge (e.g., 21G). A small amount of fecal content may be extruded. The cecum is returned to the abdominal cavity, and the incision is closed.[13][15]
-
Post-Operative Care: Fluid resuscitation with saline is administered subcutaneously. Antibiotics may also be given to mimic clinical scenarios.[14]
-
Inhibitor Administration: The caspase inhibitor is typically administered at the time of or shortly after the CLP procedure.[8]
-
Endpoints: Similar to the LPS model, survival, cytokine levels, and organ function are assessed.[9][10]
Conclusion
The available data from mammalian models of sepsis suggest that this compound and other caspase inhibitors hold therapeutic potential by targeting the inflammatory cascade. This compound, with its specificity for caspase-3 and GSDME, presents a targeted approach to inhibiting pyroptosis. Comparative data indicates that various caspase inhibitors can significantly improve survival rates, reduce pro-inflammatory cytokine levels, and mitigate organ damage in preclinical sepsis models. However, the variability in experimental designs necessitates further head-to-head comparative studies to definitively establish the superior therapeutic agent. The detailed protocols provided herein should facilitate the design of such future investigations, ultimately aiming to translate these promising preclinical findings into effective therapies for human sepsis.
References
- 1. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Induced Sepsis Model Establishment [bio-protocol.org]
- 13. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Ac-FEID-CMK and Ac-YVAD-CMK in Inflammasome Research
A definitive guide for researchers, scientists, and drug development professionals on the mechanistic differences and experimental applications of two key inflammasome inhibitors.
In the intricate landscape of inflammasome research, the precise dissection of signaling pathways is paramount. This guide provides a comprehensive comparative analysis of two widely utilized peptide-based inhibitors: Ac-FEID-CMK and Ac-YVAD-CMK. While both are instrumental in studying inflammatory caspases, they target distinct branches of the inflammasome signaling cascade, making their appropriate selection critical for accurate experimental outcomes. This document serves to elucidate their mechanisms of action, compare their functional effects with supporting data, and provide detailed protocols for their application in key experimental assays.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | Ac-YVAD-CMK |
| Primary Target | Zebrafish Caspy2 (caspase-B) | Caspase-1 |
| Inflammasome Pathway | Noncanonical | Canonical |
| Mechanism of Action | GSDMEb-derived peptide inhibitor | Selective and irreversible inhibitor targeting the YVAD substrate recognition site of pro-IL-1β.[1] |
| Primary Model System | Zebrafish | Mammalian cells and in vivo models |
| Key Downstream Effects Inhibited | Caspy2-mediated GSDMEb cleavage, pyroptosis, and associated tissue damage.[2] | Caspase-1 activation, processing and release of IL-1β and IL-18, and pyroptosis.[1][3] |
Quantitative Comparison of Inhibitor Potency
A direct quantitative comparison of the inhibitory potency of this compound and Ac-YVAD-CMK is challenging due to their distinct target species and enzymes. However, available data for Ac-YVAD-CMK and a related inhibitor for inflammatory caspases, Ac-FLTD-CMK, provide insights into their relative potencies.
| Inhibitor | Target Caspase | Reported IC50 / Ki |
| Ac-YVAD-CMK | Human Caspase-1 | Ki: 0.8 nM[4] |
| Ac-FLTD-CMK | Human Caspase-1 | IC50: 46.7 nM[5][6][7] |
| Human Caspase-4 | IC50: 1.49 µM[5][6][7] | |
| Human Caspase-5 | IC50: 329 nM[5][6][7] | |
| This compound | Zebrafish Caspy2 | Specific IC50 not widely reported. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Signaling Pathways and Mechanisms of Inhibition
The differential targeting of this compound and Ac-YVAD-CMK is rooted in the distinct molecular cascades of the noncanonical and canonical inflammasome pathways, respectively.
Ac-YVAD-CMK: Targeting the Canonical Inflammasome Pathway
Ac-YVAD-CMK is a selective and irreversible inhibitor of caspase-1, a key protease in the canonical inflammasome pathway.[1] This pathway is typically activated by a two-signal process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of inflammasome components such as NLRP3 and pro-inflammatory cytokines like pro-IL-1β. The second signal, which can be triggered by a variety of stimuli including ATP, toxins, or crystalline substances, leads to the assembly of the inflammasome complex (e.g., NLRP3, ASC, and pro-caspase-1). This proximity induces the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a pro-inflammatory form of cell death. Ac-YVAD-CMK specifically blocks the catalytic activity of caspase-1, thereby preventing these downstream inflammatory events.[1][3]
This compound: Targeting the Zebrafish Noncanonical Inflammasome Pathway
This compound is a specialized inhibitor designed to target the noncanonical inflammasome pathway in zebrafish.[2] This pathway is initiated by the direct binding of intracellular LPS to the inflammatory caspase, caspy2 (also known as caspase-B).[8][9] This interaction leads to the oligomerization and activation of caspy2. Activated caspy2 then cleaves Gasdermin Eb (GSDMEb) at the FEID motif. The resulting N-terminal fragment of GSDMEb inserts into the plasma membrane, forming pores that lead to pyroptosis and the release of cellular contents, contributing to septic shock and tissue injury in zebrafish models.[2] this compound, being a GSDMEb-derived peptide, acts as a competitive inhibitor, preventing the cleavage of GSDMEb by caspy2 and thereby blocking pyroptosis.[2][10]
Experimental Protocols
The following are generalized protocols for key assays used to study inflammasome activation and the effects of inhibitors like this compound and Ac-YVAD-CMK. Specific details may need to be optimized for different cell types and experimental conditions.
In Vitro Inflammasome Activation and Inhibition Assay
This protocol describes the use of bone marrow-derived macrophages (BMDMs) to assess the inhibitory effects of Ac-YVAD-CMK on the canonical inflammasome. A similar setup can be adapted for zebrafish cells and this compound with appropriate stimuli.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Ac-YVAD-CMK
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Workflow:
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of Ac-YVAD-CMK for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammasome Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.
-
Incubation: Incubate the plate for the recommended time for the chosen activator (e.g., 30-60 minutes for ATP).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis using a commercially available LDH cytotoxicity assay kit.
-
Caspase Activity Assay
This fluorometric assay measures the activity of specific caspases in cell lysates.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) or caspy2 substrate
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis: Lyse the treated and control cells with cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well black microplate, add an equal amount of protein from each lysate to separate wells.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC, excitation at ~380 nm and emission at ~460 nm).
-
Data Analysis: Calculate the caspase activity relative to the control.
LDH Release Assay for Pyroptosis
This colorimetric assay quantifies cell lysis by measuring the activity of LDH released into the culture medium.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants. Prepare a "maximum LDH release" control by lysing untreated cells with the lysis buffer provided in the kit.
-
Assay Reaction: In a 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples relative to the maximum LDH release control.
Conclusion
This compound and Ac-YVAD-CMK are invaluable tools for dissecting the complexities of inflammasome signaling. Their distinct specificities for the zebrafish noncanonical and the canonical inflammasome pathways, respectively, underscore the importance of selecting the appropriate inhibitor for the research question at hand. While Ac-YVAD-CMK is the inhibitor of choice for studying caspase-1-dependent inflammation in mammalian systems, this compound provides a unique opportunity to investigate the noncanonical inflammasome in the powerful in vivo model system of zebrafish. A thorough understanding of their mechanisms of action, coupled with the application of robust experimental protocols, will continue to drive new discoveries in the field of innate immunity and inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ac-FLTD-CMK | Caspases | Tocris Bioscience [tocris.com]
- 8. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Ac-FEID-CMK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents for neurodegenerative diseases is a critical area of research. Programmed cell death pathways, such as pyroptosis, have emerged as significant contributors to neuronal loss in various neurological conditions. This guide provides a comparative analysis of Ac-FEID-CMK, a specific inhibitor of Gasdermin E (GSDME), and evaluates its potential as a neuroprotective agent. Its performance is contextualized against other established caspase inhibitors, Ac-FLTD-CMK and Ac-YVAD-CMK, with supporting experimental data and detailed protocols.
Introduction to Pyroptosis in Neurodegeneration
Pyroptosis is a lytic, pro-inflammatory form of programmed cell death initiated by inflammasomes.[1][2] In the central nervous system, microglia, astrocytes, and neurons can all undergo pyroptosis.[2] This process is implicated in the pathogenesis of various neurological diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3][4][5] The core of the pyroptosis pathway involves the activation of caspases that cleave members of the gasdermin protein family. The N-terminal fragments of cleaved gasdermins form pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][6]
This compound: A Specific GSDMEb Inhibitor
This compound is a potent, cell-permeable peptide inhibitor derived from the cleavage site of zebrafish Gasdermin Eb (GSDMEb).[7][8] It functions by competitively inhibiting the cleavage of GSDMEb, thereby blocking the execution of pyroptosis.[8][9] While current research has primarily validated its efficacy in attenuating septic acute kidney injury in zebrafish models, its specific mechanism of action holds significant promise for neuroprotection, given the role of GSDME in neuronal cell death.[8][10]
Comparative Analysis of Pyroptosis Inhibitors
To objectively evaluate the potential of this compound, it is compared with two other well-characterized caspase inhibitors known for their neuroprotective effects.
| Feature | This compound | Ac-FLTD-CMK | Ac-YVAD-CMK |
| Primary Target | Gasdermin Eb (GSDMEb)[7][8] | Inflammatory Caspases (Caspase-1, -4, -5, -11)[5] | Caspase-1[11] |
| Mechanism of Action | Competitive inhibition of GSDMEb cleavage, blocking pyroptosis.[8][9] | Irreversibly inhibits inflammatory caspases, preventing GSDMD cleavage and subsequent pyroptosis.[5] | Selective and irreversible inhibitor of Caspase-1, blocking the maturation of IL-1β and IL-18 and inducing pyroptosis.[11] |
| Reported Model System | Zebrafish model of septic acute kidney injury.[8] | Mouse model of traumatic brain injury (TBI).[5] | Mouse model of intracerebral hemorrhage (ICH).[11] |
| Key Reported Effects | Attenuates mortality and septic acute kidney injury.[8] | Significantly downregulates Caspase-1, GSDMD-N, IL-1β, and IL-18; reduces neuronal death and improves neurobehavioral function.[5] | Reduces Caspase-1 activation, inhibits IL-1β production, and improves neurological function.[11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Pyroptosis signaling pathways and points of inhibitor intervention.
Caption: General experimental workflow for validating neuroprotective effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research.
Cell Viability Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., lipopolysaccharide [LPS] and nigericin (B1684572) to induce pyroptosis).
-
Sample Collection: After the incubation period (e.g., 24 hours), centrifuge the plate and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate at room temperature protected from light and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Detection of Cell Death (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis and pyroptosis.
-
Cell Culture: Grow neuronal cells on coverslips in a multi-well plate.
-
Treatment: Treat the cells with the neurotoxic agent and/or this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Counterstaining: Stain the nuclei with a counterstain such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Measurement of Inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific proteins, such as IL-1β and IL-18, in cell culture supernatants or tissue homogenates.
-
Sample Collection: Collect cell culture supernatants or prepare brain tissue homogenates from different treatment groups.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as cleaved GSDME, Caspase-1, and Caspase-3.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound presents a promising avenue for neuroprotective therapies due to its specific inhibition of GSDME-mediated pyroptosis. While direct evidence in mammalian neuronal models is currently lacking, its efficacy in other models of pyroptosis-driven pathology, combined with the established role of GSDME in neurodegeneration, provides a strong rationale for further investigation. The comparative data from related caspase inhibitors, Ac-FLTD-CMK and Ac-YVAD-CMK, highlight the therapeutic potential of targeting pyroptosis in neurological disorders. Future research should focus on validating the neuroprotective effects of this compound in in vitro and in vivo models of neurodegenerative diseases to fully elucidate its therapeutic utility.
References
- 1. Frontiers | Mechanism of pyroptosis in neurodegenerative diseases and its therapeutic potential by traditional Chinese medicine [frontiersin.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Role of pyroptosis in the pathogenesis of various neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 5. Ac-FLTD-CMK inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting gasdermin E in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Ac-FEID-CMK: A Comparative Guide to Its Efficacy Against Inflammasome Activators
For researchers, scientists, and drug development professionals investigating inflammatory pathways, understanding the specificity and efficacy of inhibitors is paramount. This guide provides a comprehensive comparison of Ac-FEID-CMK's effectiveness against inflammasome activators, placed in context with other relevant gasdermin- and caspase-inhibiting compounds.
Introduction to this compound and Inflammasome Inhibition
This compound is a potent and specific peptide inhibitor derived from the cleavage site of zebrafish Gasdermin E b (GSDMEb). Its primary target is caspy2, the zebrafish functional homolog of mammalian caspase-4/5/11, which plays a central role in the noncanonical inflammasome pathway. This pathway is typically activated by the direct cytosolic recognition of lipopolysaccharide (LPS) from Gram-negative bacteria, leading to pyroptotic cell death.
This guide will compare this compound with other inhibitors that target different components of the inflammasome and pyroptosis signaling cascades, providing a clear overview of their respective mechanisms and specificities.
Comparative Efficacy of Inflammasome Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and comparator compounds against their respective caspase targets.
| Inhibitor | Target Caspase(s) | Target Gasdermin | Activating Inflammasome Pathway | Reported IC50 Values | Species Specificity |
| This compound | caspy2 | GSDMEb | Noncanonical (Zebrafish) | Not reported | Zebrafish-specific |
| Ac-FLTD-CMK | Caspase-1, Caspase-4, Caspase-5, Caspase-11 | GSDMD | Canonical and Noncanonical | Caspase-1: 46.7 nMCaspase-4: 1.49 µMCaspase-5: 329 nM[1][2][3][4] | Mammalian |
| Ac-DMPD-CMK / Ac-DMLD-CMK | Caspase-3 | GSDME | Apoptotic pathway-induced pyroptosis | Ac-DMPD-CMK (human): 0.5456 µMAc-DMLD-CMK (mouse): 0.7455 µM[5] | Mammalian |
| Ac-YVAD-CMK | Caspase-1 | GSDMD | Canonical | Varies by assay | Mammalian |
| Z-DEVD-FMK | Caspase-3 | GSDME | Apoptotic pathway-induced pyroptosis | ~1.326 µM[5] | Mammalian |
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the signaling pathways of different inflammasomes and the points of intervention for this compound and its comparators.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in inflammasome research.
Protocol 1: In Vitro Inflammasome Activation in Macrophages
This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Inflammasome inhibitor (e.g., Ac-FLTD-CMK)
-
24-well tissue culture plates
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of the inflammasome inhibitor (or vehicle control) for 1-2 hours.
-
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to each well and incubate for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30-45 minutes or 10 µM Nigericin for 45-60 minutes.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove any cell debris. The supernatant can be used for IL-1β ELISA and LDH assay.
-
Cell Lysate: Wash the remaining adherent cells with cold PBS and lyse the cells using an appropriate lysis buffer for subsequent Western blot analysis of caspase-1 cleavage and GSDMD cleavage.
-
Protocol 2: Pyroptosis Inhibition Assay
This protocol outlines a method to assess the inhibition of pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH).
Workflow:
Procedure:
-
Follow steps 1-4 of the In Vitro Inflammasome Activation protocol.
-
After the activation step, collect the supernatant as described.
-
Perform the LDH cytotoxicity assay according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
-
Plot the percentage of LDH release against the inhibitor concentration to determine the dose-dependent inhibitory effect.
Conclusion
This compound is a highly specific tool for studying the noncanonical inflammasome in zebrafish, targeting the caspy2-GSDMEb axis. Its specificity makes it an invaluable reagent for dissecting this pathway in a non-mammalian model system. For researchers working with mammalian systems, other inhibitors such as Ac-FLTD-CMK and Ac-DMPD/DMLD-CMK offer targeted inhibition of different inflammasome and pyroptosis pathways. The choice of inhibitor should be guided by the specific caspase and gasdermin involved in the inflammatory process under investigation. The experimental protocols provided herein offer a starting point for evaluating the efficacy of these and other novel inflammasome inhibitors.
References
Safety Operating Guide
Navigating the Disposal of Ac-FEID-CMK: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of Ac-FEID-CMK based on general laboratory safety principles and information available for similar research-grade peptide inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The chemical, physical, and toxicological properties of this compound may not be fully characterized. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This compound is a potent, zebrafish-specific GSDMEb-derived peptide inhibitor used in research to attenuate pyroptosis.[1] As with many novel research chemicals, it should be handled as a potentially hazardous substance. This guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile or butyl rubber) are essential. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of solutes, proper glove selection is critical.[2]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat or protective gown must be worn.
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.
Chemical and Physical Properties
While specific data for this compound is limited, the properties of a closely related GSDME inhibitor provide a useful reference.
| Property | Value | Source |
| Chemical Name | ACE-FEID-CMK | [3] |
| Molecular Formula | C27H37ClN4O9 | [3] |
| Appearance | Typically a solid white or off-white powder | N/A |
| Solubility | Often soluble in DMSO | N/A |
Note: This data is for a similar compound and should be used for estimation purposes only.
Step-by-Step Disposal Protocol for this compound
This protocol assumes this compound waste is potentially cytotoxic and requires disposal as hazardous chemical waste. Never dispose of this compound or its solutions down the drain or in regular solid waste.[4][5][6]
Step 1: Waste Characterization and Segregation
-
Identify Waste Streams: Determine the type of waste you are generating:
-
Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes, weighing paper).
-
Liquid Waste: this compound dissolved in solvents (e.g., DMSO, buffers), and rinsate from cleaning contaminated glassware.
-
-
Segregate Waste: Collect this compound waste separately from other laboratory waste streams to prevent accidental reactions and ensure proper disposal routing.
Step 2: Preparing Waste Containers
-
Select Appropriate Containers:
-
For liquid waste , use a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle) that is compatible with all components of the waste, including the solvent.[5]
-
For solid waste , use a durable, leak-proof container with a secure lid. A dedicated, clearly marked zip-top bag can be used for contaminated disposables before placement in a larger solid waste container.
-
-
Label Containers Clearly: Before adding any waste, label the container with the words "Hazardous Waste ". The label must include:
-
The full chemical name: "This compound "
-
The solvent used (e.g., "in DMSO")
-
An estimate of the concentration and volume.
-
The date accumulation started.
-
Any known hazard warnings (e.g., "Potentially Cytotoxic," "Handle with Gloves").
-
Step 3: Waste Accumulation and Storage
-
Solid Waste Collection:
-
Carefully place all contaminated solid items directly into the designated hazardous solid waste container.
-
To minimize aerosolization of powder, gently handle contaminated items.
-
-
Liquid Waste Collection:
-
Pour liquid waste carefully into the designated hazardous liquid waste container using a funnel to prevent spills.
-
Triple-rinse any emptied glassware that contained this compound with a suitable solvent. Collect the first two rinses as hazardous liquid waste.[4] The final rinse may be disposed of according to institutional policy, but collecting it as waste is the most conservative approach.
-
-
Storage:
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Store the containers in a designated, secondary containment area away from general lab traffic, such as a Satellite Accumulation Area (SAA), as specified by your EHS department.[5]
-
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you have completed the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department.
-
Schedule Pickup: Arrange for a hazardous waste pickup.[4][5] EHS will ensure the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all regulations.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Experimental workflow from preparation to waste generation.
References
Essential Safety and Logistics for Handling Ac-FEID-CMK
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ac-FEID-CMK. The following procedural guidance is based on best practices for handling potent peptide inhibitors and should be supplemented by a thorough risk assessment specific to your laboratory's protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is aggregated from data on similar chloromethylketone (CMK) peptide inhibitors. Always consult your institution's safety officer for guidance specific to your protocols.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, a comprehensive PPE strategy is crucial to minimize exposure.[1][2] The recommended PPE includes:
-
Hand Protection: Double gloving is recommended to reduce the risk of contamination.[3] Use nitrile gloves as the inner layer and a second pair of nitrile or other appropriate chemical-resistant gloves as the outer layer.
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.[1]
-
Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of splashing, a fluid-resistant gown should be worn over the lab coat.[1][3]
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a certified chemical fume hood, a properly fitted N95 respirator or higher is recommended.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Verify that the product name and quantity match the order.
2. Storage:
-
Store the compound in a clearly labeled, sealed container.
-
Follow the recommended storage conditions to ensure stability.
3. Preparation of Stock Solutions:
-
All handling of the powdered form should be conducted in a certified chemical fume hood to prevent inhalation.
-
Use a calibrated analytical balance to weigh the powder.
-
Prepare solutions using an appropriate solvent, such as DMSO.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]
4. Use in Experiments:
-
When using this compound in experiments, ensure all procedures are conducted in a designated area.
-
Clearly label all tubes and plates containing the compound.
-
After use, decontaminate all surfaces and equipment.
5. Disposal Plan:
-
All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be considered hazardous chemical waste.
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes storage conditions for similar CMK peptide inhibitors. These are recommended guidelines for this compound in the absence of specific data.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light.[4][5] |
| -20°C | Up to 1 month | For shorter-term storage. Protect from light.[4][5] |
Example Experimental Protocol: Inhibition of Inflammasomes
The following is an example protocol for a similar compound, Ac-FLTD-CMK, used to inhibit pyroptosis. This should be adapted and validated for your specific experimental setup with this compound.
Objective: To assess the inhibitory effect of a peptide inhibitor on inflammasome activation in bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: Plate BMDM cells at a density of 2 x 10^4 cells per well in a 96-well plate and culture overnight.[5]
-
Priming: Prime the cells with 200 ng/ml of lipopolysaccharide (LPS) for 4 hours.[5]
-
Inhibition: Pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10 µM Ac-FLTD-CMK) for 30 minutes.[5]
-
Activation: Stimulate the cells with an inflammasome activator, such as 5 mM ATP or 10 µM nigericin, for 30 minutes.[5]
-
Analysis: Observe and quantify the formation of ASC specks using fluorescence microscopy as a readout for inflammasome activation.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
